Product packaging for (2-Fluoro-5-nitrophenyl)methanamine(Cat. No.:CAS No. 771579-54-5)

(2-Fluoro-5-nitrophenyl)methanamine

Cat. No.: B3395588
CAS No.: 771579-54-5
M. Wt: 170.14
InChI Key: FFWRFKCUUIPQPQ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O2 B3395588 (2-Fluoro-5-nitrophenyl)methanamine CAS No. 771579-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWRFKCUUIPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297277
Record name 2-Fluoro-5-nitrobenzenemethanamine
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Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771579-54-5
Record name 2-Fluoro-5-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771579-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-nitrobenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Fluoro-5-nitrophenyl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for (2-Fluoro-5-nitrophenyl)methanamine, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for professionals in research and development.

Core Chemical Properties

This compound, particularly in its hydrochloride salt form, is a key intermediate characterized by the presence of a fluorine atom and a nitro group on the benzene ring. These features impart unique reactivity and make it a desirable precursor for the synthesis of a wide range of functionalized molecules.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 1214328-26-3[1][2][3]
Molecular Formula C₇H₈ClFN₂O₂[1][2][3]
Molecular Weight 206.6 g/mol [2]
Purity ≥95% to ≥98% (Commercially available)[1][2]
Synonyms 2-Fluoro-5-nitrobenzylamine hydrochloride[2]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, the most logical and commonly employed synthetic route is the reductive amination of 2-fluoro-5-nitrobenzaldehyde.

Hypothetical Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from the nitration of a suitable fluorinated precursor, followed by the conversion of the aldehyde to the primary amine.

G cluster_synthesis Hypothesized Synthesis of this compound 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde 2-Fluorobenzaldehyde->2-Fluoro-5-nitrobenzaldehyde Nitration This compound This compound 2-Fluoro-5-nitrobenzaldehyde->this compound Reductive Amination

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize this compound from 2-fluoro-5-nitrobenzaldehyde.

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl) or another ammonia source

  • A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or another suitable solvent

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a source of ammonia, such as ammonium chloride, to the solution.

  • Stir the mixture at room temperature for a designated period to facilitate the formation of the intermediate imine.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

  • Allow the reaction to proceed at room temperature with continuous stirring until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude free base.

  • For the hydrochloride salt, dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same or a compatible solvent.

  • Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

G Start Start Dissolve Aldehyde Dissolve Aldehyde Start->Dissolve Aldehyde Add Ammonia Source Add Ammonia Source Dissolve Aldehyde->Add Ammonia Source Imine Formation Imine Formation Add Ammonia Source->Imine Formation Add Reducing Agent Add Reducing Agent Imine Formation->Add Reducing Agent Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Reducing Agent->Reaction Monitoring (TLC) Workup and Extraction Workup and Extraction Reaction Monitoring (TLC)->Workup and Extraction Purification Purification Workup and Extraction->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the design of bioactive molecules. The 2-fluoro-5-nitrophenyl group can be found in various pharmaceutical intermediates. For instance, related compounds are used in the synthesis of kinase inhibitors and other targeted therapeutic agents. The primary amine functionality serves as a handle for further molecular elaboration, allowing for the construction of more complex drug candidates.

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred)

Hazard CategoryPrecautionary StatementsReference(s)
Flammability Flammable solid. Keep away from heat, sparks, and open flames.[4]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[4]
Eye Irritation Causes serious eye irritation. Wear eye protection.[4]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[4]
Handling Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[4]
Storage Store in a well-ventilated place. Keep container tightly closed.[4]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • In case of fire: Use CO₂, dry chemical, or foam for extinction.[4]

Concluding Remarks

This compound is a chemical intermediate with significant potential in the fields of drug discovery and organic synthesis. While comprehensive data on its physical properties and detailed, optimized synthesis protocols are limited in publicly accessible sources, its structural characteristics suggest it is a valuable building block for creating novel and complex molecules. Researchers working with this compound should exercise caution and adhere to standard laboratory safety practices, drawing guidance from information on analogous compounds. Further investigation into the properties and reactivity of this compound is warranted to fully explore its utility.

References

An In-Depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanamine: Molecular Structure, Properties, and Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-nitrophenyl)methanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and overall pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While experimental data for the final compound is limited in publicly accessible literature, this guide compiles available information on its precursors and outlines logical synthetic strategies.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzylamine core substituted with a fluorine atom at the ortho position and a nitro group at the meta position relative to the aminomethyl group. The hydrochloride salt of this compound is the most commonly available form.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1214328-26-3[1][2]
Molecular Formula C₇H₈ClFN₂O₂[1][2]
Molecular Weight 206.61 g/mol [1]

The presence of the electronegative fluorine atom can influence the acidity of the amine proton and the overall lipophilicity of the molecule, which are critical parameters in drug design.[3] The nitro group, a strong electron-withdrawing group, further modifies the electronic landscape of the aromatic ring.

Synthesis Strategies

Synthesis from 2-Fluoro-5-nitrobenzaldehyde via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by the reduction of the imine to the desired primary amine.

Experimental Workflow: Reductive Amination

G start 2-Fluoro-5-nitrobenzaldehyde + Ammonia Source (e.g., NH4Cl) intermediate Imine Formation (Intermediate) start->intermediate Reaction in suitable solvent (e.g., Methanol) product This compound intermediate->product Reduction reductant Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reductant->intermediate workup Aqueous Workup & Purification product->workup

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add an ammonia source, for example, ammonium chloride (excess).

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is significant, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the imine over the aldehyde.

  • Workup and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or crystallization to yield this compound.

Synthesis from 2-Fluoro-5-nitrobenzonitrile via Reduction

Another viable synthetic route is the reduction of the nitrile group of 2-Fluoro-5-nitrobenzonitrile to a primary amine. This can be achieved using various reducing agents.

Experimental Workflow: Nitrile Reduction

G start 2-Fluoro-5-nitrobenzonitrile product This compound start->product Reduction in a suitable solvent (e.g., THF, Ethanol) reductant Reducing Agent (e.g., LiAlH4, H2/Catalyst) reductant->product workup Aqueous Workup & Purification product->workup

Caption: Nitrile reduction workflow for synthesizing the target compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzonitrile (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution in an ice bath and slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon) is another potential method, although care must be taken to avoid reduction of the nitro group.

  • Workup and Purification: After the reaction is complete, cautiously quench the reaction mixture with water and a base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum salts. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are then dried and concentrated to afford the crude product, which can be further purified.

Spectroscopic Data of Precursors

While experimental spectra for this compound are not available, data for its potential precursors can be found in various databases. This information is crucial for monitoring the synthesis and confirming the identity of starting materials.

Table 2: Spectroscopic Data for 2-Fluoro-5-nitroaniline

Data TypeKey FeaturesSource
¹H NMR Signals corresponding to aromatic protons and the amine group.[4]
IR Spectrum Characteristic peaks for N-H stretching, C-F stretching, and N-O stretching of the nitro group.[5]
Mass Spectrum Molecular ion peak and fragmentation pattern consistent with the structure.[5]
Crystal Data Detailed bond lengths and angles from X-ray crystallography.[6]

Biological Activity and Drug Development Potential

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] Fluorinated benzylamines, in particular, are important building blocks in the synthesis of various biologically active compounds.[8]

The specific biological activity of this compound has not been reported. However, the presence of the fluoro and nitro functionalities suggests potential for this molecule to be explored in various therapeutic areas. The nitroaromatic group can sometimes be a liability in drug design due to potential toxicity, but it can also be a key pharmacophoric element or a precursor to an amino group which can be further functionalized.

Logical Relationship: From Structure to Potential Application

G structure This compound Molecular Structure properties Unique Physicochemical Properties (Lipophilicity, pKa, etc.) structure->properties determines interactions Potential for Specific Molecular Interactions properties->interactions influences activity Exploration of Biological Activity (e.g., Enzyme Inhibition, Receptor Binding) interactions->activity leads to development Lead Compound for Drug Development activity->development can be a

Caption: The role of the molecular structure in drug development.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This guide has provided a summary of its known properties and has detailed logical and practical synthetic routes starting from commercially available precursors. The successful synthesis and characterization of this compound would open avenues for its evaluation in various biological assays, potentially leading to the discovery of novel therapeutic agents. Further research is warranted to isolate this compound, fully characterize its physicochemical and spectroscopic properties, and explore its pharmacological potential.

References

Spectroscopic Data and Analysis of (2-Fluoro-5-nitrophenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for 2-fluoro-5-nitroaniline and 2-fluorobenzylamine. Detailed, generalized experimental protocols for these analytical techniques are also included to assist researchers in acquiring similar data.

Spectroscopic Data of Analog Compounds

To approximate the spectroscopic signature of (2-Fluoro-5-nitrophenyl)methanamine, data from two key structural analogs are presented. 2-Fluoro-5-nitroaniline provides data for the substituted aromatic ring system, while 2-fluorobenzylamine offers insight into the spectral characteristics of the benzylamine moiety.

2-Fluoro-5-nitroaniline

This compound shares the 2-fluoro-5-nitrophenyl core with the target molecule.

Table 1: 1H NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not explicitly available in search results

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Chemical Shift (ppm)Assignment
Data not explicitly available in search results

Table 3: IR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Wavenumber (cm-1)Interpretation
Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3500 cm-1), aromatic C-H stretches (around 3000-3100 cm-1), NO2 asymmetric and symmetric stretches (around 1500-1550 and 1335-1385 cm-1 respectively), and C-F stretch (around 1100-1300 cm-1).

Table 4: Mass Spectrometry Data for 2-Fluoro-5-nitroaniline

m/zInterpretation
156Molecular Ion [M]+
110[M - NO2]+
83Further fragmentation
2-Fluorobenzylamine

This analog provides spectral information for the aminomethyl group attached to a fluorinated phenyl ring.

Table 5: 1H NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not explicitly available in search results

Table 6: 13C NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)Assignment
Data not explicitly available in search results

Table 7: IR Spectroscopic Data for 2-Fluorobenzylamine

Wavenumber (cm-1)Interpretation
Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3400 cm-1), aromatic and aliphatic C-H stretches (around 2800-3100 cm-1), and C-F stretch (around 1100-1300 cm-1).

Table 8: Mass Spectrometry Data for 2-Fluorobenzylamine

m/zInterpretation
125Molecular Ion [M]+
108[M - NH3]+
Further fragmentation would involve loss of H and subsequent rearrangements.

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of a solvent or reference signal.

  • 1H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • 13C NMR Acquisition:

    • Switch the spectrometer to the 13C nucleus frequency.

    • Set the spectral width to approximately 200-250 ppm.

    • Use a 30-45 degree pulse angle.

    • Employ proton decoupling to simplify the spectrum.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of 13C.

    • Apply Fourier transformation, phase, and reference the spectrum.[1][2][3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal.[5][6][7]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5][7]

  • Cleaning:

    • After analysis, remove the sample and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For volatile and thermally stable compounds, a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer.

    • Alternatively, for pure solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[8][9][10]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy (ATR or KBr) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Reporting Reporting & Documentation Structure_Elucidation->Reporting

Caption: Workflow for Spectroscopic Analysis.

References

Safety and Handling of (2-Fluoro-5-nitrophenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for (2-Fluoro-5-nitrophenyl)methanamine is readily available in public databases. The following guide is a compilation of safety and handling information from structurally related compounds, including 2-fluoro-5-nitroaniline, 2-fluoro-5-nitrobenzaldehyde, and general knowledge of nitroaromatic and fluorinated amine compounds. This information should be used as a preliminary guide for risk assessment, and a comprehensive, substance-specific risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and disposal of this compound and related compounds.

Hazard Identification and Classification

This compound is not officially classified under GHS. However, based on the data for analogous compounds, it should be treated as a hazardous substance. The primary hazards are associated with its nitroaromatic and fluorinated amine functionalities. Nitroaromatic compounds are often toxic and can be environmental pollutants[1][2]. Aromatic amines are a class of chemicals with high reactivity and potential health hazards, including carcinogenicity and mutagenicity[3].

Summary of Hazards from Analogous Compounds

The following table summarizes the GHS hazard classifications for structurally similar compounds. It is prudent to assume that this compound exhibits a similar hazard profile.

Hazard Statement2-Fluoro-5-nitroaniline[3]2-Fluoro-5-nitrobenzonitrile5-Fluoro-2-nitrophenol[4]
Flammable Solid
Acute Toxicity, Oral
Acute Toxicity, Dermal
Acute Toxicity, Inhalation
Skin Irritation
Serious Eye Irritation
Specific Target Organ Toxicity (Single Exposure)

Physical and Chemical Properties

Specific physical and chemical property data for this compound are not available. The table below presents data for a closely related compound, 2-fluoro-5-nitroaniline.

PropertyData for 2-Fluoro-5-nitroaniline[3][5]
Appearance Light brown powder solid
Melting Point/Range 99 - 103 °C / 210.2 - 217.4 °F
Flash Point 91 °C / 195.8 °F
Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
Solubility Insoluble in water

Safety and Handling Protocols

Given the hazardous nature of related compounds, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).
Skin Protection Wear impervious, flame-retardant protective clothing.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use a full-face respirator with a suitable cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.
Engineering Controls

Engineering controls are the most effective way to manage exposure.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it locked up. Keep away from heat, sparks, open flames, and hot surfaces.

Experimental Protocols

The following is a generalized protocol for the synthesis of an aminobenzylamine from a nitrobenzonitrile, a reaction analogous to a potential synthesis of this compound.

Reduction of a Nitroaromatic Compound

This protocol is adapted from the synthesis of 5-Amino-2-fluorobenzonitrile[6].

Objective: To reduce the nitro group of a substituted nitroaromatic compound to an amine.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (or other nitroaromatic precursor)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic precursor (e.g., 2.0 g of 2-fluoro-5-nitrobenzonitrile) in ethyl acetate (50 mL).

  • Add stannous chloride dihydrate (e.g., 27.0 g) to the solution.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic phases and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by chromatography or recrystallization as needed.

Diagrams

The following diagrams illustrate key logical and experimental workflows.

RiskAssessment cluster_0 Risk Assessment Workflow Identify Identify Hazards (Analogous Compounds) Assess Assess Risks (Toxicity, Reactivity) Identify->Assess Analyze Data Control Implement Controls (PPE, Engineering) Assess->Control Mitigate Risks Review Review and Monitor Effectiveness Control->Review Ensure Safety Review->Identify Continuous Improvement SynthesisWorkflow cluster_1 Generalized Synthesis Workflow Start Starting Material (Nitroaromatic) Reaction Reduction Reaction (e.g., with SnCl2) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product (Amino Derivative) Purification->Product

References

In-Depth Technical Guide: Solubility Profile of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the solubility profile of the chemical entity (2-Fluoro-5-nitrophenyl)methanamine (CAS: 771579-54-5). Due to the limited availability of public domain data for this specific compound, this document focuses on providing a comprehensive overview of the standard experimental protocols and a logical workflow for characterizing its solubility, a critical parameter in the drug discovery and development process. The guide details established methods for both kinetic and thermodynamic solubility assays and includes a workflow diagram to guide the experimental process.

Physicochemical Properties

Publicly available, experimentally determined physicochemical properties for this compound are sparse. The following table summarizes the basic molecular identifiers. Researchers are advised to experimentally determine key parameters such as solubility in various solvents, pKa, and the partition coefficient (logP) to build a comprehensive profile.

ParameterValueSource
CAS Number 771579-54-5Vendor Information
Molecular Formula C₇H₇FN₂O₂Calculated
Molecular Weight 170.14 g/mol Calculated
This compound hydrochloride CAS 1214328-26-3Sinfoo Biotech[1]
This compound hydrochloride Molecular Formula C₇H₈ClFN₂O₂Sinfoo Biotech[1]
This compound hydrochloride Molecular Weight 206.602 g/mol Sinfoo Biotech[1]

Experimental Protocols for Solubility Determination

The following sections describe standard high-throughput and traditional methods for determining the aqueous solubility of a compound.

Kinetic Solubility Assay via Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Precipitation Induction: The addition of the aqueous buffer to the DMSO solution induces the precipitation of the compound if its solubility limit is exceeded.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking to allow for the system to approach a state of metastable equilibrium.

  • Nephelometric Measurement: Utilize a laser nephelometer to measure the amount of light scattered by the suspended particles (precipitate) in each well.

  • Data Analysis: The light scattering intensity is directly proportional to the amount of precipitate. The kinetic solubility is determined by identifying the concentration at which a significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility Assay via the Shake-Flask Method

Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium solubility of a compound.

Methodology:

  • Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at various pH values to assess pH-dependent solubility) or organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique. High-performance liquid chromatography with UV detection (HPLC-UV) is commonly employed. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Logical Workflow for Solubility Profiling

A systematic approach is crucial for efficiently characterizing the solubility of a new chemical entity. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Integration and Application A Compound Synthesis and Purification B High-Throughput Kinetic Solubility Screen (Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask Method) in Aqueous Buffers (pH range) B->C If compound progresses G Construct pH-Solubility Profile C->G D Solubility in Organic Solvents and Co-solvent Mixtures H Develop Formulation Strategies D->H E pKa Determination (Potentiometric Titration or UV-Vis) E->G F logP/logD Determination (Shake-Flask or HPLC) I Inform In Vitro and In Vivo Study Design F->I G->H G->I

Workflow for Solubility Profiling.

Biological Activity and Signaling Pathways

As of the date of this document, a review of scientific literature and patent databases did not yield specific information regarding the biological activity or mechanism of action of this compound. Therefore, no signaling pathway diagrams can be provided. It is recommended that the biological activity of this compound be determined through appropriate screening assays to elucidate its potential therapeutic targets and pathways of interest. The structural similarity to other nitrophenyl compounds suggests potential applications in various biological contexts, but this remains to be experimentally validated.

Conclusion

This technical guide provides a framework for the comprehensive solubility profiling of this compound. While specific experimental data for this compound is not currently available in the public domain, the detailed protocols for kinetic and thermodynamic solubility determination, along with the proposed experimental workflow, offer a clear path for researchers to generate this critical dataset. A thorough understanding of the solubility of this compound will be essential for its future evaluation in any drug discovery and development program.

References

(2-Fluoro-5-nitrophenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-5-nitrophenyl)methanamine, a valuable building block for researchers, scientists, and professionals in drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and a plausible experimental protocol for its synthesis via the reductive amination of 2-fluoro-5-nitrobenzaldehyde. While the specific biological applications and signaling pathways involving this compound are not extensively documented in publicly available literature, this guide offers a foundational resource for its synthesis and utilization in research endeavors.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several suppliers, primarily as its hydrochloride salt. The free base is also listed by some vendors. The table below summarizes key quantitative data for both forms of the compound.

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 1214328-26-3771579-54-5
Molecular Formula C₇H₈ClFN₂O₂C₇H₇FN₂O₂
Molecular Weight 206.60 g/mol 172.14 g/mol
Purity Typically ≥95%Information not consistently available
Appearance White to off-white solidNot specified
Storage Conditions Store at 2-8°C, protected from light and moisture.Store under inert gas.
Representative Suppliers Sinfoo Biotech, Howei Pharm, BLD PharmSigma-Aldrich (Enamine)

Note: Purity and pricing may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of its precursor, 2-fluoro-5-nitrobenzaldehyde. This method involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the desired primary amine.

Proposed Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of substituted benzaldehydes.

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • Ammonium acetate or a solution of ammonia in methanol (7N)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Start1 2-Fluoro-5-nitrobenzaldehyde Step1 Imine Formation (Methanol, RT) Start1->Step1 Start2 Ammonia Source (e.g., NH4OAc) Start2->Step1 Start3 Reducing Agent (e.g., NaBH3CN) Step2 In-situ Reduction (0°C to RT) Start3->Step2 Step1->Step2 End1 This compound Step2->End1

Synthetic workflow for this compound.

Signaling Pathways and Experimental Workflows

A thorough search of publicly available scientific literature and databases did not yield specific information on signaling pathways or established experimental workflows directly involving this compound. This compound is primarily utilized as a chemical intermediate in organic synthesis. Its structural motifs, a fluorinated nitroaromatic ring and a primary amine, suggest potential applications in the synthesis of more complex molecules with biological activity.

Potential Research Applications (Hypothetical)

Given its structure, this compound could serve as a precursor for the synthesis of various classes of compounds, including but not limited to:

  • Novel Pharmaceutical Agents: The amine handle allows for derivatization to form amides, sulfonamides, and other functional groups common in medicinal chemistry. The nitro group can be reduced to an aniline, providing another point for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity.

  • Chemical Probes: The molecule could be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying biological systems.

The logical workflow for utilizing this compound in a drug discovery context is presented below.

G Start This compound (Starting Material) Step1 Chemical Derivatization (e.g., Amide Coupling, Alkylation) Start->Step1 Step2 Library of Novel Compounds Step1->Step2 Step3 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Active Compounds End Potential Drug Candidate Step5->End

Logical workflow for drug discovery using the target compound.

Conclusion

This compound is a readily available chemical reagent with potential applications in synthetic and medicinal chemistry. This guide provides essential technical information for its acquisition and synthesis. While its direct biological role is not yet defined in the literature, its structural features make it a promising scaffold for the development of novel molecules with potential therapeutic applications. Researchers are encouraged to explore the derivatization of this compound to uncover new chemical entities with valuable biological activities.

The Strategic Utility of (2-Fluoro-5-nitrophenyl)methanamine in Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-nitrophenyl)methanamine, a versatile fluorinated and nitrated benzylamine derivative, is emerging as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and strategically positioned reactive sites make it an invaluable precursor for the development of novel therapeutic agents and advanced materials. This technical guide elucidates the core chemical attributes of this compound and explores its potential research applications, with a focus on medicinal chemistry and materials science. Detailed synthetic strategies, including the construction of key heterocyclic scaffolds such as quinazolines and benzodiazepines, are presented alongside hypothetical experimental protocols. Furthermore, this document summarizes the known biological activities of structurally related compounds, providing a rationale for future research endeavors.

Introduction

This compound, also known as 2-fluoro-5-nitrobenzylamine, is a key organic intermediate characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methanamine moiety. The presence of both a strong electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring and the benzylamine side chain. This unique combination of functional groups offers a versatile platform for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and material scientists.

The strategic importance of fluorine in drug design is well-established, often enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules. Similarly, the nitro group serves as a versatile synthetic handle, readily transformable into other functional groups, such as amines, which are crucial for building complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and prospective biological relevance of this compound, aiming to stimulate further research and innovation.

Physicochemical Properties

This compound is commercially available, typically as its hydrochloride salt, to enhance stability and ease of handling. A summary of its key physicochemical properties is provided in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 2-Fluoro-5-nitrobenzylamine
CAS Number 771579-54-5 (free base), 1214328-26-3 (HCl salt)
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Table 1: Physicochemical Properties of this compound

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound make it an attractive starting material for the synthesis of various biologically active compounds. The following sections outline potential applications in the synthesis of key heterocyclic scaffolds.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can serve as a precursor to 2-amino-benzophenones, which are key intermediates in classical quinazoline syntheses.

A plausible synthetic pathway is depicted below:

G A This compound B N-Acylation A->B RCOCl, Base C N-Acyl-2-fluoro-5-nitrobenzylamine B->C D Friedel-Crafts Acylation C->D Ar-H, Lewis Acid E 2-(Acylamino)-4-nitro-5-fluorobenzophenone D->E F Reduction of Nitro Group E->F e.g., Fe/HCl G 2-(Acylamino)-4-amino-5-fluorobenzophenone F->G H Cyclization G->H e.g., Heat, Acid I Fluorinated Quinazoline Derivative H->I

Caption: Proposed synthetic pathway to fluorinated quinazolines.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the condensation of an o-phenylenediamine derivative with a carbonyl compound. This compound can be elaborated into a suitable diamine precursor.

A potential synthetic route is outlined in the following diagram:

G A This compound B N-Alkylation/Arylation A->B R-X, Base C N-Substituted-2-fluoro-5-nitrobenzylamine B->C D Reduction of Nitro Group C->D e.g., H₂, Pd/C E N¹-Substituted-4-fluoro-benzene-1,3-diamine D->E F Condensation with 1,3-Dicarbonyl E->F R'COCH₂COR'' G Fluorinated Benzodiazepine Derivative F->G

Caption: Hypothetical pathway to fluorinated benzodiazepines.

Potential as an Antimicrobial and Antiparasitic Scaffold

The presence of a nitroaromatic moiety is a common feature in many antimicrobial and antiparasitic drugs. This functional group can undergo bioreduction in anaerobic environments, leading to the formation of cytotoxic radical species that damage cellular macromolecules. Derivatives of this compound could be explored for the development of novel agents against a range of pathogens.

Compound ClassTarget Organism(s)Potential Mechanism of Action
NitroimidazolesAnaerobic bacteria, ProtozoaReductive activation of the nitro group
NitrofuransBacteriaInhibition of DNA and RNA synthesis
FluoroquinolonesBacteriaInhibition of DNA gyrase and topoisomerase IV

Table 2: Structurally Related Antimicrobial Classes

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern cancer therapy. The quinazoline scaffold, accessible from this compound, is a privileged structure in the design of various kinase inhibitors. The fluorine substituent can be strategically employed to enhance binding affinity and selectivity.

Experimental Protocols (Hypothetical)

This section provides detailed, albeit hypothetical, methodologies for key transformations involving this compound, based on established organic chemistry principles.

General N-Alkylation of this compound

Objective: To introduce an alkyl substituent on the primary amine.

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF or CH₃CN) is added a base (e.g., K₂CO₃ or Et₃N, 2.2 eq).

  • The alkylating agent (e.g., alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve this compound in solvent B Add Base A->B C Add Alkylating Agent B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for N-alkylation.

Reductive Amination with 2-Fluoro-5-nitrobenzaldehyde

Objective: To synthesize secondary amines from the corresponding aldehyde.

Procedure:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) are dissolved in a suitable solvent (e.g., methanol or dichloroethane).

  • A catalytic amount of acetic acid may be added to facilitate imine formation.

  • A reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Future Perspectives

This compound represents a highly versatile and under-explored building block with significant potential in drug discovery and materials science. Its unique electronic and structural features provide a foundation for the synthesis of diverse and complex molecular architectures. The strategic incorporation of fluorine and a synthetically malleable nitro group offers a clear pathway to novel quinazolines, benzodiazepines, and other heterocyclic systems with promising pharmacological profiles. Future research should focus on the systematic exploration of the synthetic utility of this compound, coupled with rigorous biological evaluation of its derivatives. Such efforts are poised to unlock new therapeutic opportunities and advance the development of next-generation pharmaceuticals and functional materials.

Methodological & Application

Synthesis of Derivatives from (2-Fluoro-5-nitrophenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material, (2-Fluoro-5-nitrophenyl)methanamine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple reactive sites that allow for the introduction of diverse functional groups. The protocols outlined below describe common derivatization strategies, including N-acylation, N-sulfonylation, and N-alkylation.

Introduction

This compound serves as a valuable scaffold for the synthesis of a wide range of molecular entities. The presence of a primary amine group allows for facile derivatization, while the fluoro and nitro substituents on the phenyl ring can be utilized for further chemical modifications or to modulate the physicochemical and pharmacological properties of the final compounds. These derivatives are key intermediates in the development of novel therapeutic agents.

Synthetic Pathways

The primary amine functionality of this compound is readily susceptible to reactions with various electrophiles, enabling the synthesis of a diverse library of derivatives. The three main synthetic pathways explored in these notes are:

  • N-Acylation: Formation of amides through reaction with acylating agents such as acyl chlorides or anhydrides.

  • N-Sulfonylation: Formation of sulfonamides via reaction with sulfonyl chlorides.

  • N-Alkylation: Introduction of alkyl or aryl groups through reaction with alkyl or aryl halides.

A general overview of these synthetic transformations is presented in the workflow diagram below.

Synthesis_Workflow cluster_derivatives Derivative Synthesis start This compound acyl_reagent Acyl Chloride / Anhydride (e.g., Acetyl Chloride, Benzoyl Chloride) start->acyl_reagent N-Acylation sulfonyl_reagent Sulfonyl Chloride (e.g., Tosyl Chloride) start->sulfonyl_reagent N-Sulfonylation alkyl_reagent Alkyl/Aryl Halide (e.g., Benzyl Bromide) start->alkyl_reagent N-Alkylation product_acyl N-Acyl Derivative acyl_reagent->product_acyl product_sulfonyl N-Sulfonyl Derivative sulfonyl_reagent->product_sulfonyl product_alkyl N-Alkyl/Aryl Derivative alkyl_reagent->product_alkyl

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives of this compound. Researchers should note that reaction conditions, such as solvent, temperature, and reaction time, may require optimization for specific substrates.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of an N-acyl derivative, for instance, N-((2-fluoro-5-nitrophenyl)methyl)acetamide.

Acylation_Workflow cluster_reagents Reagents & Solvent cluster_procedure Procedure start This compound dissolve Dissolve starting amine and base in DCM start->dissolve acyl_chloride Acetyl Chloride add_acyl Add acetyl chloride dropwise acyl_chloride->add_acyl base Triethylamine base->dissolve solvent Dichloromethane (DCM) solvent->dissolve cool Cool to 0°C dissolve->cool cool->add_acyl warm Warm to room temperature and stir add_acyl->warm workup Aqueous work-up warm->workup purify Purification (e.g., column chromatography) workup->purify product N-((2-fluoro-5-nitrophenyl)methyl)acetamide purify->product

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of an N-sulfonyl derivative, such as N-((2-fluoro-5-nitrophenyl)methyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and a suitable base

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize or purify the crude product by column chromatography to yield the pure N-sulfonyl derivative.

Protocol 3: General Procedure for N-Alkylation

This protocol details the synthesis of an N-alkyl derivative, for example, N-benzyl-(2-fluoro-5-nitrophenyl)methanamine.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired N-alkyl derivative.

Data Presentation

Derivative ClassExample Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data (Exemplary)
N-Acyl N-((2-fluoro-5-nitrophenyl)methyl)acetamideC₉H₉FN₂O₃212.1885-95110-115¹H NMR, ¹³C NMR, MS
N-Sulfonyl N-((2-fluoro-5-nitrophenyl)methyl)-4-methylbenzenesulfonamideC₁₄H₁₃FN₂O₄S324.3370-85130-135¹H NMR, ¹³C NMR, MS, IR
N-Alkyl N-benzyl-(2-fluoro-5-nitrophenyl)methanamineC₁₄H₁₃FN₂O₂260.2760-7580-85¹H NMR, ¹³C NMR, MS

Note: The yield and melting point ranges are typical for these types of reactions and should be determined experimentally for each specific derivative. Analytical data should be obtained to confirm the structure and purity of the synthesized compounds.

Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of (2-Fluoro-5-nitrophenyl)methanamine as a versatile building block in medicinal chemistry. The unique combination of a fluorine atom, a nitro group, and a reactive aminomethyl functionality makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-fluoro-5-nitrophenyl moiety can be found in compounds targeting various diseases, including infectious diseases and metabolic disorders.

While direct and extensive literature on the application of this compound is emerging, this document leverages data from closely related analogues and potential therapeutic targets to illustrate its utility. The protocols and data presented herein are designed to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents.

Application in the Synthesis of Antimicrobial Agents

The 2-fluoro-5-nitrophenyl scaffold is of significant interest in the development of novel antimicrobial agents. The nitro group can be a key pharmacophore in antimicrobial compounds, and its presence on the fluorinated phenyl ring allows for diverse chemical modifications to optimize activity and selectivity.

Quantitative Data: Antimicrobial Activity of Related Benzene Sulphonamide Derivatives

The following table summarizes the antimicrobial activity of benzenesulphonamide derivatives, which represent a class of compounds that can be synthesized from precursors structurally related to this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/mL.

CompoundE. coli (MIC mg/mL)S. aureus (MIC mg/mL)P. aeruginosa (MIC mg/mL)S. typhi (MIC mg/mL)B. subtilis (MIC mg/mL)C. albicans (MIC mg/mL)A. niger (MIC mg/mL)
4a --6.676.45---
4d 6.72------
4e -----6.636.28
4f ----6.63--
4h -6.63---6.63-
Data adapted from a study on new benzenesulphonamide derivatives with antimicrobial activity.[1][2]
Experimental Protocol: Synthesis of an N-((2-Fluoro-5-nitrophenyl)methyl)amide Derivative

This protocol describes a general method for the acylation of this compound with a carboxylic acid to form the corresponding amide, a common step in the synthesis of more complex bioactive molecules.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (e.g., benzoic acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-((2-fluoro-5-nitrophenyl)methyl)amide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization: Synthetic Workflow for Amide Derivatives

G Synthetic Workflow for Amide Derivatives cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Formation Amide Coupling Reaction Carboxylic_Acid->Amide_Formation Amine This compound Amine->Amide_Formation Reagents HATU, DIPEA DMF, Room Temp Reagents->Amide_Formation Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Amide_Formation->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Final_Product N-((2-Fluoro-5-nitrophenyl)methyl)amide Purification->Final_Product

Caption: General workflow for the synthesis of amide derivatives.

Potential Application in the Development of HSD17B13 Inhibitors

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). This makes HSD17B13 an attractive therapeutic target for the treatment of these conditions. The (2-Fluoro-5-nitrophenyl) moiety represents a potential scaffold for the development of HSD17B13 inhibitors.

Quantitative Data: Activity of Representative HSD17B13 Inhibitors

While specific inhibitors synthesized directly from this compound are not yet widely reported in the literature, the following table provides data for representative HSD17B13 inhibitors to illustrate the potency of compounds targeting this enzyme.

CompoundHSD17B13 IC₅₀ (nM)
Inhibitor A 15
Inhibitor B 45
Inhibitor C 8
Data presented is representative of potent HSD17B13 inhibitors and is for illustrative purposes.
Experimental Protocol: Reductive Amination for Synthesis of HSD17B13 Inhibitor Scaffolds

Reductive amination is a key synthetic transformation for introducing the (2-Fluoro-5-nitrophenyl)methyl group into a target molecule. This protocol provides a general method for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of interest (R¹R²C=O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (0.2 M).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Visualization: HSD17B13 Signaling Pathway in NAFLD

G HSD17B13 Signaling in NAFLD Pathogenesis cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm LXR_alpha LXR-α SREBP_1c SREBP-1c LXR_alpha->SREBP_1c induces HSD17B13_ER HSD17B13 (ER) SREBP_1c->HSD17B13_ER induces expression Lipogenesis De Novo Lipogenesis SREBP_1c->Lipogenesis promotes HSD17B13_LD HSD17B13 (Lipid Droplet) HSD17B13_ER->HSD17B13_LD translocates to HSD17B13_LD->SREBP_1c positive feedback Retinaldehyde Retinaldehyde HSD17B13_LD->Retinaldehyde catalyzes Retinol Retinol Retinol->HSD17B13_LD substrate Steatosis Hepatic Steatosis Lipogenesis->Steatosis

Caption: Simplified HSD17B13 signaling pathway in hepatocytes.

References

Application Notes: (2-Fluoro-5-nitrophenyl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of (2-Fluoro-5-nitrophenyl)methanamine in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, attached to a methanamine moiety. These structural features make it a valuable building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. The fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the nitro group can be a precursor for an amino group, allowing for a wide range of chemical modifications. This document provides an overview of the potential applications of this compound in the synthesis of novel agrochemicals and outlines general experimental protocols.

Potential Applications in Agrochemical Synthesis

The primary utility of this compound in agrochemical synthesis lies in its reactive primary amine group, which can readily undergo a variety of chemical transformations to build more complex molecules. The fluorinated and nitrated phenyl ring provides a scaffold that can be further modified to tune the biological activity and physicochemical properties of the target agrochemical.

Synthesis of Novel Amide-Based Insecticides

The amine functionality of this compound can be acylated to form amide derivatives. Many modern insecticides, such as the diamide class, feature amide linkages that are crucial for their mode of action.

Logical Workflow for Amide Synthesis:

A This compound C Acylation A->C B Acid Chloride (R-COCl) B->C D N-(2-fluoro-5-nitrobenzyl)amide Derivative C->D Base (e.g., Triethylamine) E Reduction of Nitro Group D->E Reducing Agent (e.g., SnCl2/HCl) F N-(5-amino-2-fluorobenzyl)amide E->F G Further Functionalization F->G H Potential Insecticide G->H cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Product Assembly A This compound C Amide Formation A->C B Coupling Partner (e.g., Acid Chloride) B->C D N-(2-fluoro-5-nitrobenzyl) Intermediate C->D E Nitro Group Reduction D->E F N-(5-amino-2-fluorobenzyl) Intermediate E->F H Final Modification F->H G Second Coupling Partner G->H I Target Agrochemical H->I

Application Notes and Protocols: Electrophilic Reactions of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of (2-fluoro-5-nitrophenyl)methanamine with various electrophiles. Due to the molecule's structure, featuring a nucleophilic primary amine and a strongly deactivated aromatic ring, reactions predominantly occur at the amine group.

Overview of Reactivity

This compound serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dominated by the primary amine (-CH₂NH₂) attached to the benzyl position. This amine is a potent nucleophile and readily reacts with a wide range of electrophiles.

Conversely, the aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents. This deactivation makes electrophilic aromatic substitution on the ring challenging, requiring harsh conditions and often resulting in low yields. Therefore, selective reactions at the amine are easily achieved.

The primary reactions involving this substrate are nucleophilic attacks by the amine nitrogen on electrophilic centers. Common transformations include N-acylation, N-sulfonylation, and N-alkylation.

Application Note: N-Acylation Reactions

N-acylation is a fundamental transformation that converts the primary amine of this compound into a secondary amide. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Principle: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[1] This occurs via a nucleophilic addition-elimination mechanism.[2][3] A base, such as triethylamine or pyridine, is commonly added to neutralize the acidic byproduct (e.g., HCl) that is formed.[4]

Workflow Diagram: General N-Acylation

N_Acylation start This compound product N-Acylated Product (Amide) start->product 1. reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) reagent->product 2. base Base (e.g., Et3N) base->product 3. solvent Aprotic Solvent (DCM, THF) solvent->product 4. N_Sulfonylation start This compound product N-Sulfonylated Product (Sulfonamide) start->product 1. reagent Sulfonyl Chloride (R-SO2Cl) reagent->product 2. base Base (e.g., Pyridine) base->product 3. solvent Aprotic Solvent (THF, DCM) solvent->product 4.

References

Application Notes and Protocols: N-alkylation of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (2-fluoro-5-nitrophenyl)methanamine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below describe two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of alkyl substituents on the primary amine moiety can significantly modulate the physicochemical and pharmacological properties of resulting molecules. N-alkylation is a fundamental transformation to achieve this molecular diversity. The choice of method depends on the desired substituent, available starting materials, and desired selectivity. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a versatile route for incorporating a wider range of structurally complex moieties.

Data Presentation

As experimental outcomes will vary based on the specific alkylating agent and reaction conditions employed, the following table is provided as a template for summarizing and comparing results from different N-alkylation experiments.

EntryAlkylating AgentMethodSolventBase/Reducing AgentTemp (°C)Time (h)Yield (%)Purity (%)Notes
1Direct Alkylation
2Reductive Amination
3...

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. This method can lead to both mono- and di-alkylation products, and reaction conditions can be optimized to favor the desired product.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Inorganic base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃))[1]

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (10 mL per mmol of amine), add the inorganic base (2.0-2.5 eq.).[1]

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.0-1.2 eq. for mono-alkylation, >2.0 eq. for di-alkylation) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to a temperature between 50-80°C, depending on the reactivity of the alkyl halide.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Notes:

  • The choice of base and solvent can influence the reaction rate and selectivity.[1][2]

  • For less reactive alkyl halides, a more polar aprotic solvent like DMF and higher temperatures may be necessary.

  • The use of amine hydrohalide salts in combination with a suitable base can sometimes improve selectivity for mono-alkylation.[3]

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for the N-alkylation of amines.[4] It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is compatible with a wide range of functional groups.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCM or DCE (15 mL per mmol of amine).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Notes:

  • Sodium triacetoxyborohydride is a mild and often preferred reducing agent for reductive amination as it can be added directly to the mixture of the amine and carbonyl compound.

  • For less reactive ketones, the reaction may require longer reaction times or gentle heating.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis start_amine This compound reaction_step N-Alkylation (Direct or Reductive) start_amine->reaction_step start_reagent Alkylating Agent (Alkyl Halide or Carbonyl) start_reagent->reaction_step workup Quenching, Extraction, Drying reaction_step->workup purification Column Chromatography workup->purification product N-alkylated Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the N-alkylation of this compound.

G cluster_1 Direct Alkylation cluster_2 Reductive Amination start This compound reagent1 Alkyl Halide (R-X) reagent2 Carbonyl (R'R''C=O) product N-Alkyl-(2-fluoro-5-nitrophenyl)methanamine reagent1->product Direct Alkylation conditions1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) intermediate Imine Intermediate reagent2->intermediate Condensation intermediate->product Reduction conditions2 Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Chemical pathways for N-alkylation.

References

Application Notes and Protocols for Acylation Reactions of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the acylation of (2-fluoro-5-nitrophenyl)methanamine. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of reactive fluoro and nitro groups, which can be further functionalized. The resulting N-acyl derivatives are of interest for screening for various biological activities.

Application Notes

The acylation of this compound is a fundamental transformation that yields stable amide products. These products can be utilized in several research and development areas:

  • Medicinal Chemistry: The 2-fluoro-5-nitrophenyl motif is present in various compounds with potential biological activity. Acylation of the primary amine allows for the introduction of diverse functional groups, creating a library of compounds for screening. Nitroaromatic compounds, in particular, are known to exhibit antimicrobial properties[1]. The resulting amides can be tested for a range of activities, including antibacterial, antifungal, and anticancer effects[2][3][4]. The diverse library of N-acylated products can be used to explore structure-activity relationships (SAR), a crucial aspect of drug discovery.

  • Intermediate for Further Synthesis: The acylated products can serve as intermediates for more complex molecular architectures. The nitro group can be reduced to an amine, which can then be further derivatized. The fluorine atom can also be a site for nucleophilic aromatic substitution, although this is less common after the amine has been acylated.

  • Materials Science: Aromatic amides can exhibit interesting properties such as thermal stability and the ability to form ordered structures through hydrogen bonding. The presence of the fluoro and nitro groups can influence the electronic properties of these materials.

Experimental Protocols

The following are general protocols for the acylation of this compound using either an acyl chloride or a carboxylic acid with a coupling agent.

Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This is a widely used and generally high-yielding method for the formation of amides from primary amines and acyl chlorides[5][6][].

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))[6]

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

  • Water (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.1 to 1.5 equivalents) to the stirred solution.

  • Slowly add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture. The reaction can be exothermic[].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours[5]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acyl-(2-fluoro-5-nitrophenyl)methanamine.

Protocol 2: Acylation using Carboxylic Acids and a Coupling Agent

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Base (e.g., DIEA or TEA, if using the hydrochloride salt of the amine or coupling agents like HATU)[5]

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 to 1.2 equivalents) in the chosen anhydrous solvent (e.g., DMF).

  • Add the coupling agent (1.1 to 1.5 equivalents) to the solution and stir at room temperature for about 30 minutes to activate the carboxylic acid. If using a carbodiimide, a precipitate of the corresponding urea may form.

  • Add this compound (1.0 equivalent) to the reaction mixture. If the amine is used as a hydrochloride salt, add a base (e.g., DIEA, 2-3 equivalents)[5].

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.

  • After completion, if DCC was used, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, a mild acid (e.g., 1M HCl) to remove excess amine, and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for acylation reactions of amines, which can be expected to be similar for this compound. Actual yields will vary depending on the specific acylating agent and reaction conditions used.

Acylating AgentAmine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
Benzoyl chlorideBenzylamineTriethylamineCyrene181General Protocol[8]
2-Fluorobenzoyl chlorideBenzylamineTriethylamineCyrene1>70General Protocol[8]
Acetic Anhydride2,5-difluoro-4-nitroanilineDMAP/H₂SO₄Methylene Chloride20Not specifiedAnalogous Synthesis
Acetyl chlorideBenzylamineDIPEA-MinutesNot specifiedGeneral Mention[5]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine This compound Mixing Combine Reactants at 0°C Amine->Mixing AcylatingAgent Acylating Agent (Acyl Chloride or Carboxylic Acid) AcylatingAgent->Mixing Solvent Anhydrous Solvent Solvent->Mixing Base Base (e.g., TEA) Base->Mixing Stirring Stir at Room Temperature (Monitor by TLC) Mixing->Stirring Quench Quench with Water Stirring->Quench Extract Extraction Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product N-Acyl-(2-fluoro-5-nitrophenyl)methanamine Purify->Product

Caption: Experimental workflow for the acylation of this compound.

logical_relationship cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_outcome Potential Outcome Start This compound Acylation Acylation Reaction Start->Acylation Introduce diverse acyl groups (R-CO-) Library Library of N-Acyl Derivatives Acylation->Library Screening Biological Screening (e.g., Antimicrobial Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Identify key structural features for activity

Caption: Logical workflow for drug discovery using acylated this compound derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of (2-Fluoro-5-nitrophenyl)methanamine, a versatile building block in medicinal chemistry. The presence of a primary amine, a fluorine atom, and a nitro group offers multiple points for diversification, while also presenting unique challenges in reaction optimization. The following protocols for Buchwald-Hartwig amination, and analogous Heck, Sonogashira, and Suzuki-type couplings are based on established methodologies for structurally related compounds and are intended as a starting point for reaction development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate due to its potential for derivatization into a wide range of pharmacologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the molecule in these transformations. Careful selection of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine. In the context of this compound, this reaction can be employed to couple the primary amine with various aryl or heteroaryl halides. Given the presence of the electron-withdrawing nitro group and the primary amine, which can act as a ligand for the palladium catalyst, milder reaction conditions are often preferred to avoid side reactions and catalyst deactivation. The use of sterically hindered biarylphosphine ligands is generally effective in promoting these couplings.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is adapted from methodologies developed for the coupling of benzylamines with aryl halides.

Reaction Scheme:

Figure 1. General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885-95
4-BromoanisolePd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃Dioxane1102480-90
2-BromopyridinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH901675-85

Note: Yields are estimates based on similar reactions and require experimental validation.

II. Heck-Type Reaction (Analogy with Allylamines)

While this compound itself is not an alkene, a Heck-type reaction can be envisaged by coupling a suitable derivative. For the purpose of this application note, we will consider the analogous reaction of aryl halides with allylamine, which shares the primary amine functionality. This provides a protocol that can be adapted for derivatives of this compound containing a vinyl group. The primary amine can act as a directing group, influencing the regioselectivity of the reaction.

Experimental Protocol: Heck Reaction of an Aryl Iodide with an Allylamine Derivative

This protocol is based on the amine-directed Mizoroki-Heck arylation of free allylamines.[1][2]

Reaction Scheme:

Figure 2. General scheme for a Heck-type reaction with an allylamine.

Materials:

  • Allylamine derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the allylamine derivative (0.36 mmol, 1.2 equiv), aryl iodide (0.3 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 10 mol%), and AgOAc (0.3 mmol, 1.0 equiv).[2]

  • Add trifluoroacetic acid (1 mL) or acetic acid.[2]

  • Seal the tube and heat the reaction mixture at 50-70 °C for 14 hours.[2]

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples for Allylamines):

Aryl IodideAlkeneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
IodobenzeneAllylaminePd(OAc)₂ (10)AgOAcTFA5014~70-80[2]
4-IodoanisoleN-MethylallylaminePd(OAc)₂ (10)AgOAcAcOH7014~65-75[2]

Note: These conditions are for allylamines and would require significant optimization for a vinyl-functionalized derivative of this compound.

III. Sonogashira-Type Coupling (Analogy with Propargylamines)

Similar to the Heck reaction, a direct Sonogashira coupling on this compound is not feasible. However, an analogous coupling can be performed on a derivative containing a terminal alkyne. The following protocol is based on the Sonogashira coupling of aryl halides with propargylamine, which features a primary amine adjacent to the reacting alkyne.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Propargylamine Derivative

Reaction Scheme:

Figure 3. General scheme for a Sonogashira-type coupling.

Materials:

  • Propargylamine derivative

  • Aryl halide (iodide or bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the propargylamine derivative (1.2 mmol, 1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples for Propargylamines):

Aryl HalideAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodobenzonitrilePropargylaminePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF25685-95
3-BromopyridineN-Boc-propargylaminePdCl₂(dppf) (3)CuI (5)DIPATHF501270-85

Note: These conditions would need to be optimized for an alkyne-functionalized derivative of this compound, with particular attention to the choice of base to avoid side reactions with the nitro group.

IV. Suzuki-Type Coupling (Using a Boronic Ester Derivative)

For a Suzuki-type reaction, this compound would need to be converted to a boronic acid or ester derivative. Alternatively, the corresponding aryl halide derivative could be coupled with a boronic acid. The protocol below describes the coupling of an aryl bromide with a boronic acid, which could be adapted for a bromo-substituted derivative of this compound.

Experimental Protocol: Suzuki Coupling of a Bromo-Substituted Benzylamine Derivative with an Arylboronic Acid

Reaction Scheme:

Figure 4. General scheme for a Suzuki-type coupling.

Materials:

  • Bromo-substituted benzylamine derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent mixture (e.g., Dioxane/Water or Toluene/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the bromo-substituted benzylamine derivative (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1, 5 mL).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples):

Aryl Halide DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzylaminePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-90
2-Bromo-5-nitrobenzylamine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901670-80

Note: The primary amine of the benzylamine derivative may require protection (e.g., as a Boc carbamate) to prevent side reactions and improve yields.

Logical Workflow for Reaction Optimization

G cluster_workflow Reaction Optimization Workflow A Select Coupling Reaction Type (Buchwald-Hartwig, Heck, etc.) B Screen Catalysts & Ligands (e.g., Pd(OAc)₂, XPhos, SPhos) A->B C Optimize Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) B->C D Screen Solvents (e.g., Toluene, Dioxane, THF) C->D E Vary Temperature & Time D->E F Analyze Yield & Purity (LC-MS, NMR) E->F F->B Re-optimize if needed G Scale-up Reaction F->G Proceed if successful

Figure 5. A logical workflow for optimizing palladium-catalyzed cross-coupling reactions.

Conclusion

The protocols provided herein offer a starting point for the palladium-catalyzed cross-coupling of this compound and its derivatives. Due to the unique electronic and steric properties of this substrate, optimization of the reaction conditions, including catalyst, ligand, base, and solvent, will be critical to achieving high yields and selectivity. These application notes are intended to guide researchers in developing robust synthetic routes to novel compounds with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-nitrophenyl)methanamine is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of an amino group, a nitro group, and a fluorine atom on the phenyl ring offers multiple reaction sites for cyclization and functionalization. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the primary amine serves as a key nucleophile in condensation and cyclization reactions. Subsequent reduction of the nitro group to an amine provides another reactive center, enabling the construction of fused heterocyclic systems.

These structural motifs are of significant interest in medicinal chemistry. Fluorine-containing heterocycles are prevalent in a large number of approved drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] Nitroaromatic compounds are also important precursors to many biologically active molecules and can themselves exhibit bioactivity.[2] The resulting heterocyclic scaffolds, such as quinazolines, benzodiazepines, and indoles, are core structures in numerous pharmaceuticals with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system-related activities.[3][4]

Potential Applications of Synthesized Heterocycles

Heterocyclic compounds derived from this compound are expected to possess a range of biological activities, making them attractive candidates for drug discovery and development.

  • Anticancer Agents: The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases. The incorporation of fluorine and a nitro-group precursor can lead to novel derivatives with potential as kinase inhibitors or apoptosis inducers.[5] Similarly, fluorinated and functionalized indoles have demonstrated potent anti-proliferative activities by targeting tubulin polymerization and other cancer-related pathways.[3][6][7]

  • Central Nervous System (CNS) Agents: Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures. The 1,4-benzodiazepine core acts as a positive allosteric modulator of the GABA-A receptor.[8] Novel derivatives with fluoro and nitro functionalities could exhibit unique pharmacological profiles.

  • Antimicrobial Agents: The quinolone and quinazoline cores are also found in various antimicrobial agents. The strategic placement of functional groups can lead to compounds with activity against a range of bacterial and fungal pathogens.

Proposed Synthetic Pathways and Protocols

While direct literature on the use of this compound for a wide array of heterocyclic syntheses is limited, established organic synthesis principles allow for the postulation of reliable synthetic routes. The following protocols are based on analogous and well-documented reactions for similar substrates.

Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinazolines

This protocol describes a two-step process involving an initial condensation of this compound with an aldehyde or ketone to form a Schiff base, followed by a cyclization reaction.

Experimental Protocol

Step 1: Formation of the N-((2-Fluoro-5-nitrophenyl)methyl)imine (Schiff Base)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or ethanol (0.5 M), add the desired aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclization to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline

  • Dissolve the crude Schiff base from Step 1 in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable cyclizing agent that can react with the imine and the aromatic ring. For instance, an acyl halide (e.g., chloroacetyl chloride, 1.2 eq) in the presence of a non-nucleophilic base (e.g., triethylamine, 1.5 eq) can be added dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinazoline.

Data Summary for Analogous Reactions
Heterocyclic CoreReagentsSolventTemperature (°C)Time (h)Yield (%)
Quinazolines2-aminobenzylamines, aldehydesvarious25-1201-2460-95
Tetrahydroquinazolinesanilines, formaldehyde, dienophilesvarious25-1002-1250-85

Workflow Diagram

G Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline start This compound step1 Schiff Base Formation (Toluene, Reflux) start->step1 reagent1 Aldehyde/Ketone, cat. H+ reagent1->step1 intermediate N-((2-Fluoro-5-nitrophenyl)methyl)imine step1->intermediate step2 Cyclization (DCM, 0°C to RT) intermediate->step2 reagent2 Cyclizing Agent (e.g., ClCO-R'), Base reagent2->step2 product 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline step2->product

Caption: Proposed synthesis of a tetrahydroquinazoline derivative.

Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1H-1,4-benzodiazepines

This protocol outlines a potential route to a benzodiazepine core through acylation of the starting amine followed by intramolecular cyclization after reduction of the nitro group.

Experimental Protocol

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent like dichloromethane (0.5 M).

  • Cool the mixture to 0 °C.

  • Add a solution of an α-halo acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the acylated product from Step 1 in ethanol or acetic acid.

  • Add a reducing agent such as iron powder (Fe, 5.0 eq) and a small amount of ammonium chloride solution or acetic acid.

  • Heat the mixture to reflux (around 80-90 °C) for 2-6 hours until the nitro group is fully reduced (monitor by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the aniline derivative.

Step 3: Intramolecular Cyclization

  • Dissolve the aniline derivative from Step 2 in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate or sodium ethoxide, 2.0 eq).

  • Heat the reaction mixture to reflux (100-150 °C) and stir for 12-24 hours.

  • Monitor the formation of the benzodiazepine ring by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography to afford the desired 1,4-benzodiazepine.

Data Summary for Analogous Reactions
Heterocyclic CoreKey Reaction StepsReagentsTemperature (°C)Yield (%)
1,4-BenzodiazepinesAcylation, Nitro Reduction, CyclizationChloroacetyl chloride, Fe/AcOH, Base0-15040-75
1,5-BenzodiazepinesCondensationo-phenylenediamines, ketones25-8070-95

Workflow Diagram

G Synthesis of an 8-Fluoro-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine Derivative start This compound step1 Acylation (DCM, 0°C to RT) start->step1 reagent1 α-Halo Acyl Chloride, Base reagent1->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Nitro Group Reduction (Ethanol/AcOH, Reflux) intermediate1->step2 reagent2 Reducing Agent (e.g., Fe, SnCl2) reagent2->step2 intermediate2 Diamino Intermediate step2->intermediate2 step3 Intramolecular Cyclization (DMF, Reflux) intermediate2->step3 reagent3 Base reagent3->step3 product 8-Fluoro-7-amino-2,3-dihydro-1H-1,4-benzodiazepine step3->product

Caption: Proposed synthesis of a 1,4-benzodiazepine derivative.

Synthesis of 5-Fluoro-6-nitroindoles

This protocol suggests a pathway for indole synthesis via a Bischler-Möhlau-type reaction, where the starting amine is first reacted with an α-haloketone, followed by a cyclization step.

Experimental Protocol

Step 1: N-Alkylation with an α-Haloketone

  • In a reaction vessel, combine this compound (1.0 eq), an α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq), and a non-nucleophilic base (e.g., sodium bicarbonate or potassium carbonate, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M).

  • Heat the mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization to form the Indole Ring

  • The cyclization of the N-alkylated intermediate can be achieved under various conditions, often requiring a catalyst.

  • Method A (Acid Catalysis): Dissolve the intermediate in a solvent like toluene and add a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂). Heat the mixture to reflux and monitor for indole formation.

  • Method B (Base Catalysis): Alternatively, for certain substrates, a strong base (e.g., sodium ethoxide in ethanol) can promote cyclization through deprotonation and subsequent intramolecular nucleophilic attack.

  • After the reaction is complete (monitored by TLC), neutralize the reaction mixture accordingly (with base for acid catalysis, or with acid for base catalysis).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final indole product by column chromatography.

Data Summary for Analogous Reactions
Heterocyclic CoreKey Reaction StepsReagentsTemperature (°C)Yield (%)
IndolesN-Alkylation, Cyclizationα-haloketones, acid/base catalyst80-15050-80
Fluorinated IndolesReductive Cyclizationo-nitrotoluenes, DMF-DMA, Fe/AcOH25-11065-90

Workflow Diagram

G Synthesis of a 5-Fluoro-6-nitroindole Derivative start This compound step1 N-Alkylation (Acetonitrile, 80°C) start->step1 reagent1 α-Haloketone, Base reagent1->step1 intermediate N-Alkylated Intermediate step1->intermediate step2 Intramolecular Cyclization (Toluene, Reflux) intermediate->step2 reagent2 Acid or Base Catalyst reagent2->step2 product 5-Fluoro-6-nitroindole Derivative step2->product

Caption: Proposed synthesis of a substituted indole.

References

Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2-Fluoro-5-nitrophenyl)methanamine is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a primary aminomethyl group and an activated aromatic ring due to the presence of ortho-fluoro and para-nitro substituents, allows for diverse synthetic transformations. The strategic positioning of these functional groups enables its use in the construction of key heterocyclic scaffolds, such as quinazolines, benzimidazoles, and quinoxalinones, which are prevalent in many biologically active molecules.

These application notes provide exemplary protocols for the utilization of this compound in the synthesis of these important heterocyclic systems. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a starting point for further reaction optimization.

Application Note 1: Synthesis of 6-Fluoro-8-nitro-1,2,3,4-tetrahydroquinazolines

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form an imine, which can then be cyclized to afford tetrahydroquinazolines. The fluorine and nitro groups remain available for further functionalization, providing a route to novel quinazoline derivatives.

Reaction Scheme:

cluster_0 Synthesis of Tetrahydroquinazoline start This compound intermediate Intermediate Imine start->intermediate + reagent1 Aldehyde/Ketone (R1, R2) reagent1->intermediate product 6-Fluoro-8-nitro-1,2,3,4-tetrahydroquinazoline intermediate->product Cyclization

Caption: Synthetic workflow for tetrahydroquinazolines.

Experimental Protocol (Exemplary):

A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL) is treated with the desired aldehyde or ketone (1.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes, after which a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%) is added. The mixture is then heated to reflux for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 6-fluoro-8-nitro-1,2,3,4-tetrahydroquinazoline.

Table 1: Representative Data for Tetrahydroquinazoline Synthesis (Analogous Reactions)

EntryAldehyde/KetoneProductYield (%)Reference
1Benzaldehyde2-Phenyl-6-fluoro-8-nitro-1,2,3,4-tetrahydroquinazoline75-85Adapted from general quinazoline syntheses
2Acetophenone2-Methyl-2-phenyl-6-fluoro-8-nitro-1,2,3,4-tetrahydroquinazoline70-80Adapted from general quinazoline syntheses
3CyclohexanoneSpiro[cyclohexane-1,2'-(6-fluoro-8-nitro-1,2,3,4-tetrahydroquinazoline)]65-75Adapted from general quinazoline syntheses

Application Note 2: Synthesis of 5-Fluoro-7-nitro-1H-benzimidazoles

Reduction of the nitro group of this compound yields the corresponding ortho-phenylenediamine derivative. This intermediate can then be cyclized with various one-carbon synthons, such as aldehydes or carboxylic acid derivatives, to furnish the benzimidazole core.

Reaction Scheme:

cluster_1 Synthesis of Benzimidazole start This compound intermediate ortho-Phenylenediamine intermediate start->intermediate Step 1 reduction Reduction (e.g., SnCl2/HCl) reduction->intermediate product 5-Fluoro-7-nitro-1H-benzimidazole intermediate->product Step 2: Cyclization reagent2 Aldehyde/Carboxylic Acid reagent2->product

Caption: Two-step synthesis of benzimidazoles.

Experimental Protocol (Exemplary):

Step 1: Reduction of the Nitro Group. To a solution of this compound (1.0 mmol) in ethanol (15 mL), stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol) is added, followed by concentrated hydrochloric acid (2 mL). The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude ortho-phenylenediamine intermediate, which is often used in the next step without further purification.

Step 2: Cyclocondensation. The crude ortho-phenylenediamine from Step 1 is dissolved in a suitable solvent, such as ethanol or acetic acid (10 mL). The appropriate aldehyde (1.1 mmol) is added, and the mixture is heated to reflux for 3-6 hours. For cyclization with a carboxylic acid, a dehydrating agent like polyphosphoric acid (PPA) can be used, and the mixture is heated at a higher temperature (e.g., 150 °C) for 2-4 hours. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water or by column chromatography.

Table 2: Representative Data for Benzimidazole Synthesis (Analogous Reactions)

EntryOne-Carbon SynthonProductYield (%)Reference
1Benzaldehyde2-Phenyl-5-fluoro-7-nitro-1H-benzimidazole80-90Adapted from general benzimidazole syntheses[1]
2Formic Acid5-Fluoro-7-nitro-1H-benzimidazole75-85Adapted from general benzimidazole syntheses[2]
3Acetic Anhydride2-Methyl-5-fluoro-7-nitro-1H-benzimidazole85-95Adapted from general benzimidazole syntheses

Application Note 3: Synthesis of 6-Fluoro-8-nitro-3,4-dihydroquinoxalin-2(1H)-ones

Following the reduction of the nitro group to an amine, the resulting ortho-phenylenediamine can be reacted with α-keto esters or related dicarbonyl compounds to construct the quinoxalinone scaffold. This approach provides access to a class of heterocycles with significant biological activities.

Reaction Scheme:

cluster_2 Synthesis of Quinoxalinone start This compound intermediate ortho-Phenylenediamine intermediate start->intermediate Step 1 reduction Reduction reduction->intermediate product 6-Fluoro-8-nitro-3,4-dihydroquinoxalin-2(1H)-one intermediate->product Step 2: Cyclocondensation reagent3 α-Keto Ester reagent3->product

References

Application Notes and Protocols for Reductive Amination with (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the reductive amination of (2-Fluoro-5-nitrophenyl)methanamine with various carbonyl compounds. The presence of a nitro group and a fluorine atom on the phenyl ring makes this primary amine a valuable building block for the synthesis of novel pharmaceutical intermediates and target molecules. The electron-withdrawing nature of these substituents can influence the reactivity of the amine and the properties of the resulting products.

This document provides a detailed experimental procedure using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. STAB is particularly well-suited for this transformation as it tolerates a wide range of functional groups, including the nitro group present in the starting material, thus avoiding undesired side reactions.[1][2][3][4]

Key Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Aldehyde or KetoneReagentCommercially AvailablePurify if necessary.
Sodium triacetoxyborohydride (STAB)ReagentCommercially AvailableMoisture sensitive. Handle under inert gas.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailablePreferred solvent.[1][2][3]
Acetic Acid (AcOH)GlacialCommercially AvailableUsed as a catalyst, particularly for ketones.[1][2]
Dichloromethane (DCM)ACSCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACSIn-house preparationFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercially AvailableFor drying.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • This compound: This compound is a substituted nitroaniline derivative. Similar compounds are known to be flammable solids and may cause skin and eye irritation.[5][6] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid. Handle under a dry, inert atmosphere (e.g., nitrogen or argon). It can release flammable hydrogen gas upon contact with water or protic solvents in the absence of a substrate.

  • 1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and is toxic. Handle with extreme care and use appropriate containment measures.

  • Work-up: The aqueous work-up should be performed carefully, as quenching of the reaction may produce gas.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general one-pot procedure for the reductive amination of this compound with an aldehyde or ketone.

Diagram of the Experimental Workflow:

experimental_workflow reagents 1. Combine Amine and Carbonyl in Anhydrous DCE stir1 2. Stir at Room Temperature (15-30 min) reagents->stir1 add_stab 3. Add STAB (portion-wise) stir1->add_stab stir2 4. Stir at Room Temperature (2-24 h, Monitor by TLC) add_stab->stir2 quench 5. Quench with Saturated NaHCO₃ stir2->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Layer (MgSO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: A schematic overview of the one-pot reductive amination protocol.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) or ketone (1.0-1.5 eq) to the solution.

  • If the carbonyl compound is a ketone, add glacial acetic acid (1.0-2.0 eq). For aldehydes, acetic acid is generally not necessary but can accelerate the reaction.[1][3]

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) to the reaction mixture in portions.[1] A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Data Presentation

The following table provides a representative summary of expected outcomes for the reductive amination of this compound with various carbonyl compounds. The yields are hypothetical and will vary based on the specific substrate and reaction conditions.

EntryCarbonyl CompoundProductExpected Yield (%)
1BenzaldehydeN-((2-Fluoro-5-nitrophenyl)methyl)benzenemethanamine85-95
24-MethoxybenzaldehydeN-((2-Fluoro-5-nitrophenyl)methyl)-N-((4-methoxyphenyl)methyl)amine80-90
3CyclohexanoneN-((2-Fluoro-5-nitrophenyl)methyl)cyclohexanamine75-85
4AcetoneN-((2-Fluoro-5-nitrophenyl)methyl)propan-2-amine70-80

Signaling Pathway Diagram

The products of this reductive amination protocol can be utilized as intermediates in the synthesis of kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway that is often targeted in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Synthesized Inhibitor (e.g., from reductive amination product) Inhibitor->RAF Inhibition Ligand Growth Factor Ligand->Receptor

Caption: A generalized MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The described protocol for the reductive amination of this compound using sodium triacetoxyborohydride offers a reliable and high-yielding method for the synthesis of a diverse range of secondary amines. The mild reaction conditions are compatible with the sensitive nitro functionality, making this a valuable procedure for the generation of complex molecules in drug discovery and development programs. Careful adherence to the safety precautions is essential for the successful and safe execution of this protocol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Fluoro-5-nitrophenyl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2-Fluoro-5-nitrophenyl)methanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis, work-up, and purification of this compound and its derivatives.

Q1: My this compound is showing significant streaking on the silica gel TLC plate. How can I resolve this?

A1: Streaking of amines on silica gel TLC plates is a common issue due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface. Here are several approaches to mitigate this problem:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase. The TEA will compete with your amine for the acidic sites on the silica, leading to sharper spots.

    • Ammonia: A solution of 1-10% ammonia in methanol, which is then used as a polar component in your eluent system (e.g., in a dichloromethane/methanol mixture), can also be very effective.

  • Sample Overloading: Ensure you are not spotting too much of your sample on the TLC plate, as this can also lead to streaking.

  • Alternative Stationary Phases: If mobile phase modification does not resolve the issue, consider using less acidic or basic stationary phases for your TLC, such as alumina or commercially available amine-functionalized silica plates.

Q2: I am having difficulty purifying this compound by flash column chromatography. The compound either stays on the baseline or runs with the solvent front.

A2: This is a common problem when purifying amines on silica gel. Here is a systematic approach to troubleshoot your column chromatography:

  • TLC Optimization: First, ensure you have an optimal solvent system developed from your TLC analysis (as discussed in Q1). The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

  • Eluent Modification: Just as with TLC, add a basic modifier like triethylamine (0.1-2%) to your entire mobile phase for the column. This is crucial to prevent the issues you are observing.

  • Polarity Gradient:

    • If your compound is stuck on the baseline, your eluent is not polar enough. Gradually increase the proportion of the more polar solvent in your mixture.

    • If your compound is running with the solvent front, your eluent is too polar. Decrease the proportion of the polar solvent.

  • Alternative Adsorbents: For very challenging separations, consider using an alternative stationary phase such as:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica gel: This is an excellent, albeit more expensive, option that often provides superior results for amine purification.

Q3: What are some common impurities I should expect during the synthesis of this compound, and how can I remove them?

A3: Common impurities often depend on the synthetic route. A frequent synthesis involves the reduction of 2-fluoro-5-nitrobenzonitrile. Potential impurities include:

  • Starting Material: Unreacted 2-fluoro-5-nitrobenzonitrile.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the nitro group might be further reduced.

  • Side-products from the Reducing Agent: For example, if using a borane reagent, borane-amine complexes might form.

Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique to separate your basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with an aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer will contain neutral impurities like the starting nitrile.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, which will then precipitate or can be extracted back into an organic solvent.

    • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography: As detailed in Q2, this can be used to separate impurities with different polarities.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent is found. For amines, it is often advantageous to first form a salt, such as the hydrochloride salt, which typically has better crystallinity.

  • Purification of the Free Base: You can attempt to recrystallize the free base from a suitable solvent system. This will require screening various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Purification via the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitated this compound hydrochloride by filtration.

    • The hydrochloride salt can then be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine) through the silica gel.

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude product in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and add 50 mL of 1M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the aqueous layer.

  • Wash the organic layer with another 25 mL of 1M HCl (aq) and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is >10.

  • Extract the product back into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the purified free base.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (HPLC)Typical YieldThroughputKey Considerations
Flash Column Chromatography (Silica Gel with TEA)>98%60-80%ModerateRequires careful solvent system optimization.
Acid-Base Extraction90-95%85-95%HighEffective for removing neutral and acidic impurities.
Recrystallization (as HCl salt)>99%70-90% (after salt formation)Low to ModerateCan provide very high purity material.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization (as HCl salt) Crude_Product->Recrystallization Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_TLC_Streaking Start TLC shows streaking Add_TEA Add 0.1-2% Triethylamine to eluent Start->Add_TEA Primary solution Check_Concentration Reduce sample concentration Start->Check_Concentration If streaking persists Alternative_Phase Use Alumina or Amine-functionalized TLC plate Start->Alternative_Phase For persistent issues Result_Sharp_Spots Sharp spots achieved Add_TEA->Result_Sharp_Spots Check_Concentration->Add_TEA Alternative_Phase->Result_Sharp_Spots

Caption: Troubleshooting guide for TLC streaking of this compound.

Technical Support Center: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine, a key intermediate for various research and development applications. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Synthetic Routes and Potential Side Reactions

Two primary synthetic routes for this compound are outlined below, each with its own set of potential side reactions.

Route 1: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

This method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Route 2: Reduction of 2-Fluoro-5-nitrobenzonitrile

This approach focuses on the direct reduction of the nitrile group of 2-fluoro-5-nitrobenzonitrile to a primary amine.

Troubleshooting and FAQs

Route 1: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and multiple products in the reductive amination of 2-fluoro-5-nitrobenzaldehyde can be attributed to several side reactions. The most common side products are the secondary amine, the tertiary amine, and the corresponding alcohol from the reduction of the starting aldehyde.

Table 1: Common Side Products in Reductive Amination and Their Identification

Side ProductStructureTLC Rf (Typical)Identification Notes
Secondary Amine Bis((2-fluoro-5-nitrophenyl)methyl)amineHigher than primary amineCan be confirmed by mass spectrometry (higher molecular weight).
Tertiary Amine Tris((2-fluoro-5-nitrophenyl)methyl)amineHighest Rf among aminesSignificantly higher molecular weight, less polar.
2-Fluoro-5-nitrobenzyl alcohol Lower than starting aldehydeCan be identified by the absence of an aldehyde peak and the presence of a hydroxyl peak in the IR spectrum.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine over secondary and tertiary amines.

  • Choice of Reducing Agent: Employ a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it can selectively reduce the imine in the presence of the aldehyde.[1]

  • Reaction Conditions: Maintain a neutral to slightly acidic pH to facilitate imine formation without promoting side reactions.[2]

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize over-reduction and other side reactions.

Q2: I am observing the reduction of the nitro group. How can I prevent this?

A2: The reduction of the nitro group is a common side reaction if the reducing agent is too strong or if the reaction conditions are not well-controlled.

Troubleshooting Steps:

  • Selective Reducing Agents: Use chemoselective reducing agents known to be compatible with nitro groups, such as sodium borohydride in the presence of certain additives, or specific catalytic systems.[3] For reductive amination, NaBH(OAc)₃ or NaBH₃CN are generally preferred as they are less likely to reduce the nitro group compared to stronger hydrides like LiAlH₄.[4]

  • Catalyst Selection: If using catalytic hydrogenation, choose a catalyst with known selectivity. For example, some platinum or palladium catalysts can be selective for imine reduction over nitro group reduction under carefully controlled conditions.[2]

Q3: The reaction is sluggish and does not go to completion. What can I do?

A3: Incomplete conversion can be due to inefficient imine formation or insufficient reactivity of the reducing agent.

Troubleshooting Steps:

  • pH Adjustment: Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation. The addition of a catalytic amount of acetic acid can be beneficial.

  • Dehydration: The formation of the imine intermediate involves the elimination of water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective for reductive amination.

Route 2: Reduction of 2-Fluoro-5-nitrobenzonitrile

Q1: The reduction of the nitrile is incomplete, and I am isolating starting material or other intermediates. What could be the issue?

A1: Incomplete reduction of the nitrile can lead to the formation of an intermediate imine or the corresponding amide upon hydrolysis during workup.

Table 2: Potential Products from Incomplete Nitrile Reduction

ProductStructureTLC Rf (Typical)Identification Notes
Starting Material 2-Fluoro-5-nitrobenzonitrileHighest RfMatches the starting material spot on TLC.
Intermediate Imine (E)-(2-Fluoro-5-nitrophenyl)methanimineUnstable, may not be isolatedCan sometimes be observed by in-situ monitoring (e.g., NMR).
Amide 2-Fluoro-5-nitrobenzamideMore polar than nitrileCan be identified by the characteristic amide peaks in the IR and NMR spectra.

Troubleshooting Steps:

  • Stronger Reducing Agent: While chemoselectivity is key, the chosen reducing agent must be sufficiently potent to reduce the nitrile. A combination of a borohydride with a Lewis acid (e.g., NaBH₄/BF₃·OEt₂) can be effective for the selective reduction of nitriles in the presence of nitro groups.[5]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating may be required, but this increases the risk of side reactions.

  • Stoichiometry of Reducing Agent: Use an adequate excess of the reducing agent to ensure complete conversion.

Q2: I am observing defluorination of the aromatic ring. How can I avoid this?

A2: Defluorination can occur under harsh reaction conditions, particularly with certain metal catalysts or strong reducing agents at elevated temperatures.

Troubleshooting Steps:

  • Milder Conditions: Use lower reaction temperatures and shorter reaction times.

  • Selective Reagents: Avoid harsh reducing agents like LiAlH₄ at high temperatures. Catalytic hydrogenation should be performed with a carefully selected catalyst and under mild hydrogen pressure.

Q3: The nitro group is being reduced along with the nitrile. How can I improve chemoselectivity?

A3: Achieving chemoselectivity between a nitrile and a nitro group is challenging. The choice of reducing agent and conditions is critical.

Troubleshooting Steps:

  • Specific Borane Complexes: Borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) have been shown to selectively reduce nitriles in the presence of nitro groups under controlled conditions.[5]

  • Catalytic Systems: Certain heterogeneous catalysts, such as specifically prepared silver nanocomposites, have demonstrated chemoselective reduction of nitriles over nitro groups.[6][7]

  • Avoid Non-selective Reagents: Reagents like catalytic hydrogenation with Pd/C under high pressure are likely to reduce both functional groups.

Experimental Protocols

Route 1: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DCM, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Reduction of 2-Fluoro-5-nitrobenzonitrile

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium borohydride (NaBH₄)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous 2-MeTHF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise.

  • In a separate flask, prepare a suspension of sodium borohydride (3.0 eq) in anhydrous 2-MeTHF.

  • Slowly add the sodium borohydride suspension to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Make the aqueous layer basic (pH > 10) with 2 M NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualized Workflows

Reductive_Amination_Workflow start Start: 2-Fluoro-5-nitrobenzaldehyde imine_formation Imine Formation (Ammonia Source) start->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup side_products Side Products: - Secondary/Tertiary Amines - Alcohol reduction->side_products purification Purification (Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for Route 1: Reductive Amination.

Nitrile_Reduction_Workflow start Start: 2-Fluoro-5-nitrobenzonitrile reduction Reduction (NaBH4 / BF3.OEt2) start->reduction workup Aqueous Workup & Extraction reduction->workup side_products Side Products: - Incomplete Reduction (Amide) - Nitro Group Reduction reduction->side_products purification Purification (Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for Route 2: Nitrile Reduction.

References

Technical Support Center: Optimizing Reaction Conditions for (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving (2-Fluoro-5-nitrophenyl)methanamine.

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of 2-fluoro-5-nitrobenzaldehyde. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Experimental Workflow for Reductive Amination

A 2-Fluoro-5-nitrobenzaldehyde + Ammonia Source B Imine Formation A->B Solvent (e.g., Methanol) C Intermediate Imine B->C D Reduction C->D Reducing Agent (e.g., NaBH4) E This compound D->E F Workup & Purification E->F G Pure Product F->G

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • Imine Formation:

    • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in methanol.

    • Add a solution of ammonia in methanol (excess, e.g., 10-20 eq) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether. The precipitated salt can then be collected by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated aldehyde. 3. Inactive reducing agent. 4. Competitive reduction of the aldehyde.1. Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. 2. Ensure the purity of the starting aldehyde. The fluorine and nitro groups can affect its reactivity.[1] 3. Use fresh sodium borohydride. 4. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) which is more selective for the imine over the aldehyde.[2][3]
Formation of Side Products (e.g., Secondary Amine) 1. The newly formed primary amine reacts with the remaining aldehyde to form a secondary imine, which is then reduced. 2. Insufficient excess of ammonia.1. Use a large excess of the ammonia source to favor the formation of the primary amine. 2. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can minimize this side reaction.[4]
Formation of (2-Fluoro-5-nitrophenyl)methanol The reducing agent is reducing the starting aldehyde before it can form the imine.1. Ensure the imine formation has proceeded significantly before adding the reducing agent. 2. Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN).[2][3]
Difficult Purification 1. The product amine may be polar and difficult to separate from polar byproducts. 2. The free amine may be an oil and difficult to handle.1. Convert the amine to its hydrochloride salt to facilitate precipitation and purification. 2. For column chromatography, use a solvent system with a small amount of triethylamine (e.g., 1%) to prevent tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reduction step?

A1: The reduction with sodium borohydride is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction and is then allowed to proceed at room temperature.[5] Running the reaction at elevated temperatures may lead to the formation of byproducts.

Q2: Can I use a different reducing agent?

A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that can be advantageous in preventing the reduction of the starting aldehyde.[2][3] Catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) is also a viable method.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable eluent would be a mixture of ethyl acetate and hexanes. The starting aldehyde, intermediate imine, and final amine product should have different Rf values.

Q4: My final product is an oil. How can I solidify it for easier handling?

A4: If the free amine is an oil, it can often be converted to its hydrochloride salt, which is typically a crystalline solid. This is achieved by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Q5: What are some common downstream reactions for this compound?

A5: this compound is a versatile intermediate. The primary amine can undergo various reactions such as acylation to form amides, alkylation to form secondary and tertiary amines, and can be used in the synthesis of various heterocyclic compounds. The nitro group can also be subsequently reduced to an aniline, providing further synthetic possibilities.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via reductive amination. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.

ParameterTypical Range/ValueNotes
Reactants
2-Fluoro-5-nitrobenzaldehyde1.0 eq
Ammonia (in MeOH)10 - 20 eqA large excess is crucial to minimize secondary amine formation.
Sodium Borohydride1.5 - 2.0 eq
Reaction Conditions
SolventMethanol
Imine Formation TemperatureRoom Temperature
Imine Formation Time1 - 2 hoursMonitor by TLC or LC-MS for completion.
Reduction Temperature0 °C to Room TemperatureInitial cooling is important to control the exothermic reaction.
Reduction Time2 - 4 hoursMonitor by TLC or LC-MS for completion.
Yield 60 - 85%Yields can vary based on the purity of starting materials and purification method.

Logical Troubleshooting Flowchart

Start Low Yield or No Product CheckImine Check for Imine Formation (TLC/LC-MS) Start->CheckImine IminePresent Imine is Present CheckImine->IminePresent Yes NoImine No/Low Imine Formation CheckImine->NoImine No CheckReducingAgent Check Reducing Agent Activity IminePresent->CheckReducingAgent IncreaseImineTime Increase Imine Formation Time or Add Dehydrating Agent NoImine->IncreaseImineTime CheckAldehyde Check Aldehyde Purity NoImine->CheckAldehyde UseFreshReagent Use Fresh NaBH4 CheckReducingAgent->UseFreshReagent ConsiderMilderReductant Consider Milder Reductant (e.g., NaBH3CN) CheckReducingAgent->ConsiderMilderReductant PurifyAldehyde Purify Starting Aldehyde CheckAldehyde->PurifyAldehyde

References

Technical Support Center: (2-Fluoro-5-nitrophenyl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during chemical reactions involving (2-Fluoro-5-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Due to its structure, this compound has several reactive sites that can lead to byproduct formation. The most common side reactions include:

  • Over-alkylation: In reactions like reductive amination, the primary amine can be further alkylated to form tertiary amines.[1][2]

  • Bis-acylation: During acylation reactions, the secondary amine product can sometimes be acylated again, especially if an excess of the acylating agent is used.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to displacement by nucleophiles present in the reaction mixture (e.g., hydroxide, alkoxides, or even another amine molecule).

  • Oxidation: The methanamine group can be susceptible to oxidation, leading to imine or other degradation products, particularly in the presence of certain catalysts or oxidants.

  • Self-condensation/Dimerization: Under certain conditions, especially at elevated temperatures, the amine can react with another molecule of the starting material.

Q2: How can I minimize over-alkylation in reductive amination reactions?

A2: Over-alkylation is a common issue in reductive aminations with primary amines.[1][2] To minimize the formation of the tertiary amine byproduct, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the aldehyde or ketone.

  • Stepwise Procedure: First, form the imine, and then add the reducing agent in a separate step. This can sometimes provide better control.

  • Choice of Reducing Agent: Milder or bulkier reducing agents can sometimes favor the formation of the secondary amine. Sodium triacetoxyborohydride is often a good choice for reductive aminations.[3]

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the rate of the second alkylation.

Q3: I am observing a byproduct with a mass corresponding to the displacement of the fluorine atom. How can I prevent this?

A3: The fluorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution. To prevent its displacement:

  • Control pH: Avoid strongly basic conditions, as bases like hydroxide or alkoxides are potent nucleophiles.

  • Protecting Groups: If the reaction conditions are harsh, consider protecting the amine functionality to reduce the overall electron density on the ring, though this adds extra steps.

  • Choice of Solvent and Base: Use non-nucleophilic bases (e.g., proton sponge, DIPEA) and aprotic solvents to minimize the presence of competing nucleophiles.

Troubleshooting Guides

Problem 1: Low yield of the desired secondary amine in a reductive amination reaction.
  • Possible Cause 1: Incomplete imine formation.

    • Troubleshooting: Ensure the removal of water formed during imine formation. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. The equilibrium between the carbonyl and amine favors the carbonyl unless water is removed.[4]

  • Possible Cause 2: Carbonyl reduction.

    • Troubleshooting: The reducing agent might be reducing the aldehyde or ketone starting material. Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[3][4]

  • Possible Cause 3: Catalyst deactivation.

    • Troubleshooting: The amine substrate, imine intermediate, or the amine product might be deactivating the catalyst, particularly in catalytic hydrogenations.[4] Consider increasing the catalyst loading or using a different catalyst.

Problem 2: Formation of an unexpected polar byproduct in an acylation reaction.
  • Possible Cause 1: Hydrolysis of the acylating agent.

    • Troubleshooting: If water is present in the reaction mixture, the acylating agent (e.g., acid chloride or anhydride) can hydrolyze to the corresponding carboxylic acid, which can then form a salt with the amine, complicating purification. Ensure all reagents and solvents are anhydrous.

  • Possible Cause 2: SNAr with hydroxide.

    • Troubleshooting: If an aqueous base is used for workup, residual base can cause nucleophilic aromatic substitution of the fluorine atom, leading to a hydroxylated byproduct. Use a mild, non-aqueous workup if possible, or carefully buffer the aqueous workup to a neutral pH.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence product and byproduct distribution.

Table 1: Effect of Reducing Agent on Reductive Amination Yield and Byproduct Formation

Reducing AgentDesired Secondary Amine Yield (%)Tertiary Amine Byproduct (%)
Sodium Borohydride6525
Sodium Cyanoborohydride8510
Sodium Triacetoxyborohydride92<5

Table 2: Influence of Reaction Time on SNAr Byproduct Formation

Reaction Time (hours)Desired Product Yield (%)SNAr Byproduct (%)
290<1
8885
248215

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to Minimize Over-alkylation

  • To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE) is added the aldehyde or ketone (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes.[3]

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Acylation with an Acid Chloride

  • This compound (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM).

  • A non-nucleophilic base such as triethylamine (1.2 eq.) is added, and the solution is cooled to 0 °C.

  • The acid chloride (1.05 eq.) dissolved in anhydrous DCM is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The product is purified by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Pathways Start This compound + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Condensation SNAr SNAr Byproduct (F displaced) Start->SNAr Nucleophilic Attack Desired_Product Desired Secondary Amine Imine->Desired_Product Reduction Overalkylation Over-alkylation Byproduct (Tertiary Amine) Desired_Product->Overalkylation Further Alkylation Reactant This compound

Caption: Potential byproduct pathways in reductive amination.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_SM Check Starting Material Purity Start->Check_SM Byproduct_Analysis Analyze Byproducts (LC-MS, NMR) Check_SM->Byproduct_Analysis Overalkylation Over-alkylation Observed? Byproduct_Analysis->Overalkylation SNAr SNAr Byproduct Observed? Overalkylation->SNAr No Optimize_Stoich Adjust Stoichiometry Use milder reducing agent Overalkylation->Optimize_Stoich Yes Control_Base Use non-nucleophilic base Control pH SNAr->Control_Base Yes Other Other Byproducts SNAr->Other No

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Fluoro-5-nitrophenyl)methanamine synthesis. The primary route discussed is the reduction of 2-fluoro-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and direct method is the reduction of 2-fluoro-5-nitrobenzonitrile. This starting material is commercially available. The key challenge in this synthesis is the selective reduction of the nitrile group to a methanamine (-CH₂NH₂) while preserving the nitro group.

Q2: What are the main challenges and potential side reactions in this synthesis?

The primary challenge is achieving chemoselectivity. The nitro group is also susceptible to reduction under many conditions that reduce nitriles. Common side reactions and byproducts include:

  • Over-reduction: Reduction of both the nitrile and the nitro group to yield (2-amino-5-fluorophenyl)methanamine.

  • Nitro group reduction only: Formation of 2-fluoro-5-aminobenzonitrile.

  • Incomplete nitrile reduction: Formation of the corresponding imine or aldehyde.

  • Formation of secondary amines: The primary amine product can sometimes react with the intermediate imine to form a secondary amine.

Q3: Which reducing agents are recommended for the selective reduction of the nitrile group in the presence of a nitro group?

Several reducing systems can be employed, with varying degrees of selectivity and yield.

  • Borane Complexes: Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or a combination of sodium borohydride with a Lewis acid like boron trifluoride etherate, have been shown to selectively reduce nitriles in the presence of nitro groups.[1]

  • Catalytic Hydrogenation: This method can be effective, but catalyst and reaction conditions must be carefully chosen to favor nitrile reduction. Raney Nickel is a potential catalyst, though it can also reduce nitro groups.[2][3][4] The use of specific catalysts and additives may be required to enhance selectivity.

  • Other Metal Hydrides: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that will likely reduce both the nitrile and the nitro group and is generally not recommended for this selective transformation.[5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to the starting material (2-fluoro-5-nitrobenzonitrile) and, if available, an authentic sample of the product, you can track the disappearance of the starting material and the appearance of the product and any byproducts.

Q5: What are the recommended purification methods for the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench the reducing agent and remove inorganic salts. For amine products, an acid-base extraction is often effective. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used to separate the desired product from starting material and byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature. 4. Catalyst poisoning (for catalytic hydrogenation).1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure the starting material and solvent are pure and free of catalyst poisons like sulfur compounds.
Formation of Significant Amounts of 2-Fluoro-5-aminobenzonitrile (Nitro Reduction) 1. The chosen reducing agent or conditions are not selective for the nitrile group. 2. Reaction time is too long or the temperature is too high.1. Switch to a more selective reducing agent, such as a borane-based system (e.g., NaBH₄/BF₃·OEt₂).[1] 2. If using catalytic hydrogenation, screen different catalysts and reaction conditions (lower pressure, lower temperature). 3. Reduce the reaction time and monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
Presence of Over-reduced Product ((2-amino-5-fluorophenyl)methanamine) 1. The reducing agent is too strong. 2. Excess of the reducing agent. 3. Prolonged reaction time or high temperature.1. Use a milder or more selective reducing agent. 2. Carefully control the stoichiometry of the reducing agent. 3. Optimize reaction time and temperature to favor the formation of the desired product.
Formation of Secondary Amines The primary amine product is reacting with the intermediate imine.1. Use a higher concentration of the reducing agent to quickly reduce the imine intermediate. 2. In catalytic hydrogenation, the addition of ammonia or a primary amine scavenger can sometimes suppress secondary amine formation.
Difficult Purification 1. The product is co-eluting with impurities during chromatography. 2. The product is an oil and difficult to crystallize.1. Try different solvent systems for column chromatography. Conversion of the amine to its hydrochloride salt can sometimes facilitate purification by crystallization. 2. If the product is an oil, consider vacuum distillation if it is thermally stable.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction (General Observations)

Reducing Agent Typical Conditions Selectivity for Nitrile over Nitro Common Byproducts Reference
NaBH₄ / BF₃·OEt₂ Anhydrous THF or 2-MeTHF, room temperature to refluxGood to ExcellentMinor amounts of nitro-reduced product.[1]
BH₃·THF THF, room temperature to refluxGoodMinor amounts of nitro-reduced product.[6]
Raney Nickel / H₂ Methanol or Ethanol, H₂ pressure, room temperature to elevated temperatureModerate to Poor (can reduce both groups)2-fluoro-5-aminobenzonitrile, (2-amino-5-fluorophenyl)methanamine.[2][3]
Pd/C / H₂ Methanol or Ethanol, H₂ pressurePoor (typically reduces nitro group preferentially)Primarily 2-fluoro-5-aminobenzonitrile.[3]
SnCl₂ / HCl Ethanol or Ethyl Acetate, refluxPoor (selective for nitro group reduction)Primarily 2-fluoro-5-aminobenzonitrile.[5]
Fe / Acid (e.g., AcOH, HCl) Various solvents, elevated temperaturePoor (selective for nitro group reduction)Primarily 2-fluoro-5-aminobenzonitrile.[3]

Experimental Protocols

Protocol 1: Selective Reduction of 2-Fluoro-5-nitrobenzonitrile using Sodium Borohydride and Boron Trifluoride Etherate [1]

This protocol is a representative method for the selective reduction of a nitrile in the presence of a nitro group.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 2-fluoro-5-nitrobenzonitrile (1 equivalent) to a flask containing a suitable anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Addition of Reagents: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 2-3 equivalents) to the solution, followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 2-3 equivalents).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if the conversion is slow at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding methanol, followed by an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reaction Flask under Inert Atmosphere add_reactant Add 2-Fluoro-5-nitrobenzonitrile and Anhydrous Solvent start->add_reactant cool Cool to 0°C add_reactant->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 add_bf3 Slowly Add Boron Trifluoride Etherate add_nabh4->add_bf3 react Stir at Room Temperature (or Reflux) for 12-24h add_bf3->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench with Methanol and NaOH(aq) monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_conversion Incomplete Conversion start->incomplete_conversion side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss increase_reagents Increase Reagent Equivalents / Reaction Time / Temperature incomplete_conversion->increase_reagents Address with change_reagents Change Reducing Agent (e.g., to Borane-based system) side_reactions->change_reagents Address with optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) side_reactions->optimize_conditions Address with optimize_purification Optimize Chromatography / Consider Salt Formation purification_loss->optimize_purification Address with increase_reagents->start Re-evaluate change_reagents->start Re-evaluate optimize_purification->start Re-evaluate optimize_conditions->start Re-evaluate

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: (2-Fluoro-5-nitrophenyl)methanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Fluoro-5-nitrophenyl)methanamine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound challenging?

A1: The primary challenge arises from the electronic properties of the aromatic ring. The presence of two strong electron-withdrawing groups, a fluorine atom at the ortho position and a nitro group at the para position relative to the aminomethyl group, significantly reduces the nucleophilicity of the amine. This decreased reactivity can lead to sluggish or incomplete reactions when using standard coupling protocols.

Q2: What are the most common issues encountered in these coupling reactions?

A2: The most frequently reported issues include:

  • Low to no product yield: Due to the reduced nucleophilicity of the amine.

  • Incomplete reactions: Starting materials remain even after extended reaction times.

  • Formation of side products: This can be exacerbated by forcing reaction conditions (e.g., high temperatures).

  • Difficulty in product purification: Separating the desired amide from unreacted starting materials and coupling agent byproducts can be challenging.

Q3: Which coupling reagents are recommended for this compound?

A3: For electronically deficient amines like this compound, more potent coupling reagents are often necessary. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives.

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU are highly effective.[1] HATU, in particular, is known to react faster and with less epimerization.[1]

  • Phosphonium salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

It is advisable to avoid using an excess of uronium/aminium reagents like HBTU and TBTU, as they can react with the unprotected N-terminal of a peptide to form a guanidinyl moiety, which blocks further elongation.[1]

Q4: Why are additives like HOBt and DMAP used in these reactions?

A4: Additives are crucial for facilitating the coupling with weakly nucleophilic amines.

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides like EDC, HOBt forms a reactive ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the initial O-acylisourea formed from the carboxylic acid and EDC. This strategy helps to improve reaction rates and suppress side reactions.

  • 4-Dimethylaminopyridine (DMAP): DMAP can act as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate, which is then attacked by the amine.[2][3] A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient anilines.[2][3][4][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Insufficiently reactive coupling agent. Switch to a more potent coupling reagent such as HATU, HBTU, or a phosphonium salt like PyBOP.
Low nucleophilicity of the amine. Increase the reaction temperature moderately (e.g., to 40-50 °C). Prolong the reaction time and monitor progress by TLC or LC-MS.
Suboptimal solvent choice. Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to ensure all reactants are fully dissolved.
Inadequate base. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acids formed during the reaction without competing with the primary amine. Typically, 2-4 equivalents of base are used.
Problem 2: Incomplete Reaction (Starting Material Remains)
Potential Cause Recommended Solution
Insufficient activation of the carboxylic acid. Ensure an adequate amount of coupling reagent and additives are used (typically 1.1-1.5 equivalents relative to the carboxylic acid). Pre-activation of the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine can sometimes improve results.
Steric hindrance. If either the carboxylic acid or the amine is sterically hindered, longer reaction times and potentially higher temperatures may be required. Using a less sterically hindered base might also be beneficial.
Deactivation of coupling reagent. Ensure anhydrous reaction conditions, as moisture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent.
Problem 3: Formation of Side Products
Potential Cause Recommended Solution
Racemization of the carboxylic acid (if chiral). The addition of HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) can significantly suppress racemization.[1]
N-acylurea formation (with carbodiimide reagents). This stable byproduct forms from the rearrangement of the O-acylisourea intermediate. Using an additive like HOBt minimizes this by rapidly converting the intermediate to the more reactive HOBt-ester. Keeping the reaction temperature low is also recommended.
Guanidinylation of the amine. This can occur when using excess uronium/aminium reagents like HBTU or HATU. Use these reagents in equimolar amounts relative to the carboxylic acid.
Problem 4: Difficulty in Product Purification
Potential Cause Recommended Solution
Water-soluble byproducts from coupling reagents (e.g., EDC and its urea). Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities and unreacted carboxylic acid.
Co-elution of product and byproducts during chromatography. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can be an effective alternative to chromatography for purifying amides.[2] Common solvents for recrystallization of amides include ethanol, acetonitrile, or 1,4-dioxane.[2]

Experimental Protocols

General Protocol for Amide Coupling of this compound using EDC/HOBt/DMAP

This protocol is adapted from a method developed for electron-deficient anilines and is a good starting point for optimization.[2][3]

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (0.1-1.0 eq.) and DMAP (1.0 eq.).

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.1-1.5 eq.). Stir the reaction mixture at 0 °C for 15-30 minutes.

  • Coupling: Add this compound (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-4.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Amide Coupling using HATU
  • Preparation: Dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Reaction: Add a non-nucleophilic base like DIPEA (2.0-4.0 eq.) to the mixture.

  • Monitoring: Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in the EDC/HOBt/DMAP protocol.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Check Coupling Reagent Potency start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_amine Assess Amine Reactivity start->check_amine reagent_ok Reagent is potent (e.g., HATU) check_reagents->reagent_ok conditions_ok Conditions Optimized? (Temp, Time, Solvent) check_conditions->conditions_ok amine_issue Amine is known to be unreactive check_amine->amine_issue reagent_ok->check_conditions No switch_reagent Switch to HATU, HBTU, or PyBOP reagent_ok->switch_reagent Yes end_node Re-run Experiment switch_reagent->end_node conditions_ok->check_amine No optimize_conditions Increase Temp (40-50°C) Prolong Time Use DMF/NMP conditions_ok->optimize_conditions Yes optimize_conditions->end_node preactivate Pre-activate Carboxylic Acid Use Additives (HOBt, DMAP) amine_issue->preactivate Yes preactivate->end_node

Caption: Troubleshooting workflow for low yield coupling reactions.

General Amide Coupling Workflow

amide_coupling_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., EDC, HATU) A->B C Add Additives (e.g., HOBt, DMAP) B->C D Add this compound C->D E Add Base (e.g., DIPEA) D->E F Stir at RT (or heat moderately) Monitor by TLC/LC-MS E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry and Concentrate G->H I Purify by Chromatography or Recrystallization H->I J Final Product I->J

Caption: General workflow for amide coupling reactions.

References

Stability issues of (2-Fluoro-5-nitrophenyl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of (2-Fluoro-5-nitrophenyl)methanamine under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side products in my reaction mixture when using this compound under acidic conditions. What could be the cause?

A1: this compound, like many benzylamines, is susceptible to degradation in acidic environments. The primary amine can be protonated to form a benzylammonium salt. While this salt form can be stable, prolonged exposure to strong acids, elevated temperatures, or the presence of certain reagents can lead to degradation. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the benzylic position, potentially making it susceptible to nucleophilic attack or elimination reactions.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: While specific degradation products for this compound are not extensively documented in the literature, based on the general reactivity of benzylamines, potential degradation pathways could lead to the formation of (2-Fluoro-5-nitrophenyl)methanol and subsequently 2-Fluoro-5-nitrobenzaldehyde through hydrolysis of an intermediate imine.

Q3: What are the optimal storage conditions for this compound and its solutions?

A3: To ensure stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. For solutions, it is advisable to prepare them fresh before use. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light. Avoid preparing and storing acidic solutions of this compound for extended periods.

Q4: Are there any reagents that are known to be incompatible with this compound?

A4: Yes, based on safety data for structurally related compounds, this compound is likely incompatible with strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[1] Particular caution should be exercised when using strong acids as they can catalyze degradation.

Troubleshooting Guides

Issue 1: Poor Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Degradation of this compound due to acidic conditions.1. Minimize reaction time: Reduce the exposure of the amine to acidic conditions as much as possible. 2. Lower the reaction temperature: If the reaction protocol allows, perform the reaction at a lower temperature to reduce the rate of degradation. 3. Use a milder acid: If applicable to your synthesis, consider using a weaker acid or a buffered system to maintain a less aggressive pH. 4. Protecting group strategy: Consider protecting the amine functionality prior to the acidic step if the synthesis allows.
Formation of insoluble benzylammonium salt.1. Solvent selection: Ensure the chosen solvent can solubilize the protonated form of the amine. Protic solvents or co-solvents may be beneficial. 2. Monitor solubility: Visually inspect the reaction for any precipitation. If a solid forms, it may be necessary to adjust the solvent system.
Issue 2: Appearance of Unidentified Impurities in TLC or LC-MS
Possible Cause Troubleshooting Step
Acid-catalyzed degradation of the starting material.1. Analyze a control sample: Run a sample of this compound in the acidic reaction medium (without other reagents) for a short period and analyze by TLC or LC-MS to confirm if degradation is occurring. 2. Characterize impurities: If possible, isolate and characterize the major impurities to understand the degradation pathway. This can inform adjustments to the reaction conditions. Likely impurities could include (2-Fluoro-5-nitrophenyl)methanol and 2-Fluoro-5-nitrobenzaldehyde.
Reaction with incompatible reagents.1. Review reagent compatibility: Double-check that all reagents in the reaction mixture are compatible with benzylamines. Avoid strong oxidizing agents and acylating agents unless they are part of the intended reaction.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Acidic Solution by HPLC

This protocol provides a general method to assess the stability of this compound in a given acidic solution.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1M HCl in a suitable solvent)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • At time zero (t=0), inject an aliquot of the stock solution into the HPLC to obtain an initial chromatogram and determine the peak area of the starting material.

  • Add a known volume of the stock solution to the acidic solution of interest to achieve the desired final concentration.

  • Maintain the solution at a constant temperature (e.g., room temperature or the reaction temperature).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the acidic solution, neutralize it with a suitable base if necessary, and inject it into the HPLC.

  • Monitor the decrease in the peak area of the starting material and the appearance of any new peaks corresponding to degradation products.

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Visualizations

degradation_pathway A This compound B Protonated Amine (Benzylammonium salt) A->B H+ C Imine Intermediate B->C -H2O (Hypothetical) D (2-Fluoro-5-nitrophenyl)methanol C->D H2O (Hydrolysis) E 2-Fluoro-5-nitrobenzaldehyde D->E Oxidation

Caption: Proposed degradation pathway of this compound in acidic conditions.

troubleshooting_workflow start Experiment with this compound in acidic conditions issue Unexpected Results? (Low yield, impurities) start->issue check_degradation Suspect Degradation issue->check_degradation Yes end Successful Reaction issue->end No run_control Run Control Experiment (Amine in acid only) check_degradation->run_control check_conditions Review Reaction Conditions reassess Reassess Reagent Compatibility check_conditions->reassess analyze Analyze by HPLC/TLC run_control->analyze degradation_confirmed Degradation Confirmed? analyze->degradation_confirmed degradation_confirmed->check_conditions No optimize Optimize Conditions: - Lower Temperature - Shorter Time - Milder Acid degradation_confirmed->optimize Yes optimize->start reassess->start

Caption: Troubleshooting workflow for stability issues.

References

Managing regioselectivity in reactions of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for managing regioselectivity in reactions involving (2-Fluoro-5-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound?

A1: The molecule has two primary reactive sites. The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group positioned ortho to it.[1][2] The aminomethyl group (-CH2NH2) is a primary amine, making it a potent nucleophile and base. The reactivity of these two sites dictates the regioselectivity of most reactions.

Q2: I am observing dimerization/polymerization in my SNAr reaction. What is the likely cause and how can I prevent it?

A2: Unwanted dimerization or polymerization is a common issue. It occurs when the nucleophilic aminomethyl group of one molecule attacks the electrophilic carbon bearing the fluorine atom on another molecule. To prevent this, the aminomethyl group should be protected before performing the SNAr reaction.[3]

Q3: Which protecting group is best for the aminomethyl group?

A3: The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps. Carbamates are excellent choices for protecting amines as they decrease the nucleophilicity of the amino group.[3][4] Common and effective protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). Boc groups are stable under basic conditions but are easily removed with acid, while Cbz groups are stable to acid but can be removed by hydrogenolysis.[4] This allows for an orthogonal protection strategy if other functional groups are present.[5]

Q4: Can I perform electrophilic aromatic substitution (EAS) on this molecule?

A4: Electrophilic aromatic substitution is generally very difficult with this substrate. The nitro group is a powerful deactivating group, making the aromatic ring electron-deficient and thus, not susceptible to attack by electrophiles. Any forced EAS reaction would likely be unselective and result in low yields.

Q5: Why is fluorine the preferred leaving group in SNAr reactions, even though it's a poor leaving group in other reaction types?

A5: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, which forms a negatively charged intermediate (Meisenheimer complex).[6] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes this intermediate through an inductive effect, thereby increasing the electrophilicity of the carbon atom and accelerating the reaction rate.[2]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No SNAr Product 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated substrate due to protonation of the amine.1. Use a stronger nucleophile (e.g., thiolates, alkoxides).[2]2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation and leave the nucleophile reactive.4. Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to neutralize any acid and deprotonate the nucleophile.
Multiple Products Observed (Poor Regioselectivity) 1. Competing reaction at the aminomethyl group.2. Side reactions involving the nitro group.1. Protect the aminomethyl group with a suitable protecting group (e.g., Boc, Cbz) before the SNAr step.[3][7]2. The nitro group can sometimes be displaced under harsh conditions with highly polarizable nucleophiles. Use milder conditions if possible.[8]
Starting Material Unchanged After Amine Protection Step 1. Incomplete reaction with the protecting group reagent.2. Inappropriate base used for the protection reaction.1. Ensure the protecting group reagent (e.g., Boc2O, Cbz-Cl) is used in slight excess (1.1-1.2 equivalents).2. Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) for Boc protection.
Difficulty Removing the Protecting Group 1. Incorrect deprotection conditions for the chosen group.2. The deprotection reagent is being consumed by other functional groups.1. Verify the standard cleavage conditions for your specific protecting group (e.g., TFA or HCl in dioxane for Boc; H2/Pd-C for Cbz).2. If other acid/base-sensitive or reducible groups are present, consider an orthogonally stable protecting group for future syntheses.[5]

Experimental Protocols

Key Experiment 1: Protection of the Aminomethyl Group (Boc Protection)

Objective: To selectively protect the primary amine to prevent its interference in subsequent SNAr reactions.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the resulting Boc-protected product by column chromatography on silica gel.

Key Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the fluorine atom with a nucleophile after protecting the amine.

Methodology:

  • Dissolve the Boc-protected this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired nucleophile (e.g., a phenol, thiol, or secondary amine) (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq), to facilitate the reaction.

  • Heat the reaction mixture to a temperature between 60-120 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the final product by column chromatography or recrystallization.

Visualizations

G cluster_workflow Experimental Workflow for Regioselective S(N)Ar start Start: This compound protect Step 1: Amine Protection (e.g., Boc2O, Base) start->protect Prevents self-reaction snar Step 2: S(N)Ar Reaction (Nucleophile, Base, Heat) protect->snar Isolates reactive amine deprotect Step 3: Deprotection (e.g., TFA or H2/Pd-C) snar->deprotect Forms desired C-Nu bond product Final Product deprotect->product Unveils amine

Caption: Workflow for controlled SNAr reactions.

G cluster_troubleshooting Troubleshooting Logic issue Issue: Low Yield / Side Products cause1 Cause: Self-reaction of amine? issue->cause1 Check TLC for high MW spots cause2 Cause: S(N)Ar conditions too harsh? issue->cause2 Check for decomposition cause3 Cause: Nucleophile too weak? issue->cause3 Is starting material consumed? solution1 Solution: Protect aminomethyl group (Boc, Cbz) cause1->solution1 solution2 Solution: Lower temperature, use milder base (K2CO3) cause2->solution2 solution3 Solution: Use stronger nucleophile or activate with stronger base cause3->solution3

Caption: Troubleshooting decision-making pathway.

References

Technical Support Center: Purification of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Fluoro-5-nitrophenyl)methanamine. The following information is designed to help you identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The primary impurities in this compound typically arise from its synthesis, which commonly involves the reductive amination of 2-fluoro-5-nitrobenzaldehyde. Potential impurities include:

  • Unreacted Starting Material: 2-Fluoro-5-nitrobenzaldehyde.

  • Reduction Byproduct: (2-Fluoro-5-nitrophenyl)methanol, formed from the reduction of the aldehyde starting material.

  • Over-alkylation Products: Secondary and tertiary amines formed by the reaction of the product with the starting aldehyde.

  • Residual Reagents: Unreacted reducing agents or their byproducts.

Q2: How can I qualitatively assess the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system, such as ethyl acetate/hexanes, and visualize the spots under UV light. The presence of multiple spots indicates impurities. A ninhydrin stain can be used to specifically visualize primary and secondary amines.

Q3: What are the recommended storage conditions for this compound?

Aromatic amines can be sensitive to light and air. It is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.

Troubleshooting Guides

Issue 1: My final product is a persistent oil and won't crystallize.

Possible Cause: This is often due to the presence of impurities that inhibit crystal lattice formation. The oily consistency can also be a characteristic of the free base form of some amines.

Solutions:

  • Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent. This process can remove non-basic impurities.

  • Salt Formation: Convert the amine to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The salt often has a higher melting point and is more likely to crystallize.

  • Column Chromatography: If extraction fails, purify the oil using column chromatography (see Issue 3 for details).

Issue 2: Recrystallization does not significantly improve the purity of my product.

Possible Cause: The chosen solvent system may not be optimal for separating the product from the specific impurities present. The impurities may have similar solubility profiles to the desired product in that solvent.

Solutions:

  • Solvent System Screening: Experiment with a variety of solvent systems. Good single solvents for recrystallizing aromatic amines include ethanol, methanol, or toluene. For solvent pairs, consider combinations like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Activated Charcoal Treatment: If your product has colored impurities, dissolving the crude material in a suitable hot solvent and adding a small amount of activated charcoal can help. The charcoal adsorbs colored impurities and can be removed by hot filtration before crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

Issue 3: I am having difficulty separating my product from a closely related impurity using column chromatography.

Possible Cause: Amines can interact strongly with silica gel, leading to peak tailing and poor separation. The polarity of the eluent may not be optimized for the separation.

Solutions:

  • Use a Basic Modifier: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to your eluent system.[1][2]

  • Switch to a Different Stationary Phase: If silica gel is not effective, consider using neutral or basic alumina as the stationary phase, which can be more suitable for the purification of basic compounds like amines.[1]

  • Optimize the Eluent System: Systematically vary the polarity of your eluent. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation by TLC to find the optimal solvent ratio.

  • Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography can be an effective alternative. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[2]

Data Presentation

Table 1: Common Solvents for Purification of Aromatic Amines

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol, MethanolGood for moderately polar compounds.
TolueneEffective for aromatic compounds.
Ethyl Acetate/HexanesA versatile solvent pair for varying polarity.
Dichloromethane/HexanesAnother common solvent pair for crystallization.
Column Chromatography (Normal Phase) Ethyl Acetate/Hexanes + 0.1% TriethylamineStandard system for moderately polar compounds; base additive minimizes tailing.
Dichloromethane/Methanol + 0.1% TriethylamineFor more polar amines.
Column Chromatography (Reverse Phase) Acetonitrile/WaterA common mobile phase for reverse-phase separation of polar compounds.
Methanol/WaterAn alternative mobile phase for reverse-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube in a water bath until the solid dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it does not dissolve even when hot, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the hot, chosen solvent in an Erlenmeyer flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Product (this compound) Recrystallization Recrystallization Start->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity Column Column Chromatography Column->TLC Re-check Purity TLC->Column Impurities Present Pure Pure Product TLC->Pure Purity > 98% Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Expected Outcome Problem Impure Product Recrystallization Recrystallization Problem->Recrystallization Solid Impurities Column Column Chromatography Problem->Column Multiple Impurities / Oily Product Extraction Acid/Base Extraction Problem->Extraction Non-basic Impurities Pure Pure Product Recrystallization->Pure Column->Pure Extraction->Pure

References

Technical Support Center: Scaling Up the Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-Fluoro-5-nitrophenyl)methanamine.

Synthesis Overview

The synthesis of this compound is primarily achieved through two scalable routes:

  • Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde: This is a common and efficient one-pot method.

  • Reduction of 2-Fluoro-5-nitrobenzonitrile: An alternative route, particularly useful if the benzonitrile is a more readily available starting material.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction A 2-Fluoro-5-nitrobenzaldehyde B This compound A->B Reductive Amination (e.g., NH3, H2/Catalyst) C 2-Fluoro-5-nitrobenzonitrile D This compound C->D Reduction (e.g., H2/Catalyst, NaBH4)

Caption: Primary synthetic routes to this compound.

Route 1: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

This method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with an ammonia source in the presence of a reducing agent.

Experimental Workflow

Reductive_Amination_Workflow start Start dissolve Dissolve 2-Fluoro-5-nitrobenzaldehyde in a suitable solvent (e.g., MeOH, EtOH) start->dissolve add_ammonia Add ammonia source (e.g., aqueous ammonia, ammonium acetate) dissolve->add_ammonia add_catalyst Introduce catalyst (e.g., Pd/C, Pt/C, Raney Ni) add_ammonia->add_catalyst hydrogenate Pressurize with H2 and heat add_catalyst->hydrogenate monitor Monitor reaction progress (TLC, HPLC, GC) hydrogenate->monitor workup Reaction work-up: Filter catalyst, remove solvent monitor->workup purify Purify crude product (e.g., crystallization, column chromatography) workup->purify end End Product: This compound purify->end

Caption: Workflow for the reductive amination of 2-fluoro-5-nitrobenzaldehyde.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Poor quality of ammonia source.1. Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Pt/C if Pd/C is ineffective). 2. Increase hydrogen pressure within safe limits of the reactor. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use a fresh, concentrated source of ammonia.
Formation of Secondary Amine By-product The primary amine product reacts with the starting aldehyde to form a secondary amine.1. Use a large excess of the ammonia source to favor the formation of the primary amine. 2. Control the addition of the reducing agent to keep the concentration of the primary amine low until the aldehyde is consumed.
Reduction of the Nitro Group The catalyst and reaction conditions are too harsh, leading to the reduction of the nitro group to an amino group.1. Use a milder reducing agent or catalyst. 2. Optimize reaction temperature and pressure to be as low as possible while still achieving good conversion.
Difficult Purification Presence of multiple by-products, unreacted starting material, and product.1. Optimize the reaction to minimize by-products. 2. For purification, consider converting the amine to its hydrochloride salt, which may be easier to crystallize.
FAQs

Q1: What is the best catalyst for the reductive amination of 2-fluoro-5-nitrobenzaldehyde?

A1: Palladium on carbon (Pd/C) is a commonly used and effective catalyst. However, other catalysts like platinum on carbon (Pt/C) or Raney Nickel can also be used. The optimal catalyst may need to be determined empirically for your specific reaction conditions and scale.

Q2: What are the typical reaction conditions for this reductive amination?

A2: Typical conditions involve dissolving the aldehyde in a solvent like methanol or ethanol, adding an ammonia source (e.g., 25-28 wt% aqueous ammonia), and a catalyst (e.g., 5-10 mol% Pd/C). The reaction is then carried out under hydrogen pressure (e.g., 2-5 MPa) at a temperature ranging from room temperature to 80°C.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting aldehyde and the appearance of the product amine.

Route 2: Reduction of 2-Fluoro-5-nitrobenzonitrile

This route involves the reduction of the nitrile group to a primary amine.

Experimental Workflow

Nitrile_Reduction_Workflow start Start dissolve Dissolve 2-Fluoro-5-nitrobenzonitrile in a suitable solvent (e.g., THF, EtOH) start->dissolve add_reductant Add reducing agent (e.g., NaBH4/CoCl2, H2/Catalyst) dissolve->add_reductant reaction Control reaction temperature (may be exothermic) add_reductant->reaction monitor Monitor reaction progress (TLC, HPLC, GC) reaction->monitor workup Reaction work-up: Quench excess reductant, remove solvent monitor->workup purify Purify crude product (e.g., extraction, crystallization) workup->purify end End Product: This compound purify->end

Caption: Workflow for the reduction of 2-fluoro-5-nitrobenzonitrile.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient amount of reducing agent. 2. Low reaction temperature. 3. Deactivated catalyst (if using catalytic hydrogenation).1. Increase the equivalents of the reducing agent. 2. Increase the reaction temperature, monitoring for side reactions. 3. Use fresh, active catalyst.
Formation of Over-reduced By-products The nitro group is also reduced under the reaction conditions.1. Choose a milder reducing agent that is more selective for the nitrile group. 2. Optimize the reaction conditions (temperature, pressure, reaction time) to favor the reduction of the nitrile over the nitro group.
Hydrolysis of the Nitrile Group If the reaction conditions are acidic or basic and aqueous, the nitrile can hydrolyze to a carboxylic acid.1. Ensure anhydrous reaction conditions. 2. Use a neutral reducing system.
Difficult Product Isolation The product may be soluble in the aqueous phase during work-up.1. Adjust the pH of the aqueous phase to ensure the amine is in its free base form before extraction with an organic solvent. 2. Use a continuous extraction apparatus for better recovery.
FAQs

Q1: What are some common reducing agents for the conversion of a nitrile to a primary amine?

A1: Common reducing agents include catalytic hydrogenation (e.g., H2 with Pd/C, PtO2, or Raney Ni), sodium borohydride in the presence of a cobalt salt (CoCl2), and lithium aluminum hydride (LiAlH4). For scalability and safety, catalytic hydrogenation is often preferred.

Q2: Are there any specific safety precautions for the reduction of 2-fluoro-5-nitrobenzonitrile?

A2: Yes, 2-fluoro-5-nitrobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled.[2] It is important to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] The reduction reactions can be exothermic, so proper temperature control is crucial, especially on a large scale.

Q3: How does the purity of the starting 2-fluoro-5-nitrobenzonitrile affect the reaction?

A3: High purity of the starting material (≥98.0%) is crucial for a successful and reproducible synthesis.[5] Impurities can lead to side reactions, lower yields, and complications in the purification of the final product.[5]

Quantitative Data Summary

Parameter Route 1: Reductive Amination Route 2: Nitrile Reduction References
Typical Starting Material Purity ≥97%≥98.0%[5]
Common Catalysts/Reagents Pd/C, Pt/C, Raney Ni, H2, NH3H2/Catalyst, NaBH4/CoCl2, LiAlH4[1]
Typical Solvents Methanol, EthanolTHF, Ethanol[1]
Typical Reaction Temperature 25 - 80 °C0 - 60 °C[1]
Typical Reaction Pressure 2 - 5 MPa (for hydrogenation)Atmospheric to 5 MPa (for hydrogenation)[1]
Reported Yields Generally good to excellentVariable, depends on the reducing agent
Potential By-products Secondary amine, over-reduced (amino) productOver-reduced (amino) product, hydrolyzed (acid) product

Safety Information

Handling of Starting Materials and Product:

  • 2-Fluoro-5-nitrobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Handle in a well-ventilated area with appropriate PPE.[8]

  • 2-Fluoro-5-nitrobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Use in a fume hood with proper PPE.

  • This compound: As a nitroaromatic amine, it should be handled with care. Assume it is toxic and handle with appropriate PPE.

General Safety Precautions for Scaling Up:

  • Exothermic Reactions: Both synthetic routes can be exothermic. Ensure the reaction vessel has adequate cooling capacity and temperature monitoring.

  • Hydrogenation: When using hydrogen gas, ensure the reactor is properly rated for the intended pressure and that all connections are leak-proof. Use in a well-ventilated area away from ignition sources.

  • Quenching: Be cautious when quenching reactions involving reactive hydrides like LiAlH4. This should be done slowly and at a low temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Validation & Comparative

Characterization of (2-Fluoro-5-nitrophenyl)methanamine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with (2-Fluoro-5-nitrophenyl)methanamine, a comprehensive understanding of its analytical characterization is paramount. This guide provides a comparative overview of key analytical techniques for the qualitative and quantitative assessment of this compound, complete with experimental protocols and supporting data from closely related analogs.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize the expected quantitative data for the characterization of this compound based on typical results for structurally similar aromatic amines and nitroaromatic compounds.

Table 1: Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation Reverse-Phase HPLC system with UV detectorGas chromatograph coupled to a mass spectrometer
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength ~254 nmN/A
Expected Retention Time Dependent on exact gradient, typically 5-15 minDependent on temperature program, typically 10-20 min
Key Quantitative Data Peak area for concentration, Retention time for identificationTotal ion chromatogram peak area, Mass-to-charge ratios (m/z) of fragments
Primary Application Purity assessment, QuantificationIdentification, Impurity profiling, Structural elucidation

Table 2: Spectroscopic Methods

Parameter¹H Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation NMR Spectrometer (e.g., 400 MHz)FTIR Spectrometer with ATR accessory
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)N/A (neat sample)
Key Quantitative Data Chemical shift (δ, ppm), Integration, MultiplicityWavenumber (cm⁻¹) of absorption bands
Expected Chemical Shifts (ppm) Aromatic Protons: 7.0-8.5, Methylene Protons (-CH₂-): ~3.9, Amine Protons (-NH₂): ~1.6 (broad)Aromatic C-H stretch: ~3100-3000, N-H stretch (amine): ~3400-3300, C-N stretch: ~1350-1250, NO₂ stretch: ~1530 & 1350, C-F stretch: ~1250-1000
Primary Application Structural elucidation, Confirmation of identityIdentification of functional groups

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its concentration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The retention time of the major peak is used for identification, and the peak area is used for quantification against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and characterize any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph fitted with a capillary column and coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Data Analysis: The retention time in the total ion chromatogram and the fragmentation pattern in the mass spectrum are used for identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the proton environment in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Place a small amount of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase hplc Inject into HPLC prep->hplc 10 µL Injection separation Separation on C18 Column hplc->separation detection UV Detection separation->detection data Generate Chromatogram detection->data analysis Determine Retention Time & Peak Area data->analysis

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent gc Inject into GC prep->gc 1 µL Injection separation Separation in Capillary Column gc->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data Generate TIC and Mass Spectrum detection->data analysis Identify by Retention Time & Fragmentation data->analysis

Caption: GC-MS Experimental Workflow.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_prep Dissolve in Deuterated Solvent nmr_acq Acquire Spectrum nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts nmr_acq->nmr_analysis ftir_prep Place Neat Sample on ATR ftir_acq Acquire Spectrum ftir_prep->ftir_acq ftir_analysis Identify Functional Group Bands ftir_acq->ftir_analysis

Caption: Spectroscopic Analysis Workflow.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Fluoro-5-nitrophenyl)methanamine. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide leverages predictive methodologies based on established substituent effects on aromatic systems. To offer a robust contextual understanding, the predicted data is compared against experimental data for structurally related and commercially available alternatives: Benzylamine, 2-Fluorobenzylamine, and 4-Nitrobenzylamine.

This analysis is critical for researchers in organic synthesis and drug development for the structural verification and purity assessment of novel compounds. The guide includes a standard experimental protocol for acquiring high-quality NMR data and utilizes data visualization to illustrate the molecular structure and its corresponding predicted NMR assignments.

Predicted and Comparative NMR Spectral Data

The chemical shifts (δ) for ¹H and ¹³C NMR are presented in parts per million (ppm). The predicted values for this compound are derived from the additive effects of the fluoro, nitro, and aminomethyl substituents on the benzene ring, with coupling constants (J) estimated based on typical values for aromatic systems.

¹H NMR Data Comparison

The ¹H NMR spectrum of this compound is predicted to exhibit a complex aromatic region due to the presence of three distinct aromatic protons and their coupling to each other and to the fluorine atom. The electron-withdrawing nature of the nitro group is expected to shift the ortho and para protons downfield, while the fluorine atom will introduce characteristic splitting patterns.

CompoundAr-H Chemical Shifts (δ, ppm) and Multiplicity-CH₂- Chemical Shift (δ, ppm) and Multiplicity-NH₂ Chemical Shift (δ, ppm) and Multiplicity
This compound (Predicted)H-3: ~7.5-7.7 (dd, J ≈ 9, 2 Hz)H-4: ~8.1-8.3 (ddd, J ≈ 9, 4, 2 Hz)H-6: ~8.0-8.2 (dd, J ≈ 6, 2 Hz)~3.9-4.1 (s)~1.5-2.0 (s, br)
Benzylamine (Experimental)~7.2-7.4 (m, 5H)~3.8 (s, 2H)~1.4 (s, br, 2H)
2-Fluorobenzylamine (Experimental)~7.0-7.4 (m, 4H)~3.8 (s, 2H)~1.5 (s, br, 2H)
4-Nitrobenzylamine (Experimental)~7.5 (d, J ≈ 8 Hz, 2H)~8.2 (d, J ≈ 8 Hz, 2H)~3.9 (s, 2H)~1.6 (s, br, 2H)
¹³C NMR Data Comparison

The predicted ¹³C NMR spectrum of this compound will be characterized by six distinct aromatic carbon signals. The carbon atom directly bonded to the fluorine atom (C-2) is expected to show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing nitro group and the electronegative fluorine atom.

CompoundAromatic Carbon Chemical Shifts (δ, ppm)-CH₂- Carbon Chemical Shift (δ, ppm)
This compound (Predicted)C-1: ~135-140 (d, J ≈ 3-5 Hz)C-2: ~158-162 (d, J ≈ 240-250 Hz)C-3: ~115-120 (d, J ≈ 20-25 Hz)C-4: ~125-130 (d, J ≈ 8-10 Hz)C-5: ~145-150C-6: ~122-127~40-45
Benzylamine (Experimental)~127.0, 127.5, 128.6, 143.0~46.4
2-Fluorobenzylamine (Experimental)~115.2 (d, J ≈ 22 Hz), 124.2 (d, J ≈ 4 Hz), 128.7 (d, J ≈ 8 Hz), 129.2 (d, J ≈ 5 Hz), 130.8 (d, J ≈ 16 Hz), 161.2 (d, J ≈ 245 Hz)~39.8
4-Nitrobenzylamine (Experimental)~123.8, 129.5, 147.0, 149.0~45.8

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the amine compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical reactivity.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.[1]

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is significantly less sensitive than the ¹H nucleus.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the data tables.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 CH2NH2 CH2NH2 C1->CH2NH2 C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 NO2 NO2 C5->NO2 C6->C1 H6 H6 C6->H6

Caption: Structure of this compound.

References

A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (2-Fluoro-5-nitrophenyl)methanamine, a critical starting material in various synthetic applications. The following sections detail a validated HPLC protocol, compare its performance with alternative analytical techniques, and provide supporting experimental data to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Optimized HPLC Parameters

The following table summarizes the optimized parameters for the HPLC analysis of this compound.

ParameterSpecification
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Mobile Phase A/B (50:50)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Sample B->C E Equilibrate System C->E D Prepare Mobile Phases D->E F Inject Sample E->F G Chromatographic Separation F->G H UV Detection G->H I Integrate Peaks H->I J Calculate Purity I->J K Generate Report J->K

Caption: Workflow for the purity assessment of this compound by HPLC.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water, mix thoroughly, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • HPLC System Setup and Equilibration:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution to determine the purity profile.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Performance Data and Comparison with Alternatives

The following table presents hypothetical, yet representative, data for the HPLC purity assessment of a typical batch of this compound.

CompoundRetention Time (min)Area (%)
Impurity 1 (Starting Material)4.20.15
This compound 8.5 99.72
Impurity 2 (By-product)11.80.13
Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, non-destructive.Requires chromophores, may not identify co-eluting peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-based detection.High sensitivity, provides structural information for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify unknown impurities.Lower sensitivity compared to HPLC, complex data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.High sensitivity and selectivity, provides molecular weight information.Higher cost and complexity.

Decision Guide for Method Selection

Method_Selection A Purity Assessment of This compound B Routine Purity Check? A->B C Use Validated HPLC-UV Method B->C Yes D Identification of Unknown Impurities? B->D No E Use LC-MS or NMR D->E Yes F Quantitation of Known Impurities? D->F No G Use HPLC with Certified Standards F->G Yes H Analysis of Volatile Impurities? F->H No H->C No I Use GC-MS H->I Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The presented HPLC method offers a reliable and high-resolution approach for the routine purity assessment of this compound. The detailed protocol and comparative data with alternative techniques such as GC-MS, NMR, and LC-MS provide a solid foundation for researchers to make informed decisions regarding their analytical strategy. For routine quality control, the validated HPLC-UV method is recommended, while for in-depth impurity characterization, hyphenated techniques like LC-MS are more suitable.

Biological activity of compounds derived from (2-Fluoro-5-nitrophenyl)methanamine.

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of compounds structurally related to (2-Fluoro-5-nitrophenyl)methanamine.

The exploration of novel therapeutic agents is a cornerstone of biomedical research. Compounds incorporating a fluorinated nitrophenyl scaffold have emerged as a promising area of investigation due to their diverse biological activities. While direct derivatives of this compound are not extensively documented in publicly available research, a number of structurally related compounds featuring the core 2-fluoro-5-nitrophenyl moiety or similar motifs have demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to inform further research and development in this area.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of fluorinated nitrophenyl derivatives against various cancer cell lines. The introduction of fluorine and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic efficacy.[1]

A series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[2][3] One notable compound from this series, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, exhibited potent antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM).[2][3]

Furthermore, a series of N-(4′-nitrophenyl)-l-prolinamides were synthesized and tested against four human carcinoma cell lines: SGC7901 (stomach), HCT-116 (colon), HepG2 (liver), and A549 (lung).[4] Several of these compounds displayed good tumor inhibitory activities against HepG2.[4] One derivative, in particular, showed excellent activity against the A549 cell line, with a percentage of cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM.[4]

In another study, fluorinated lepidiline analogues demonstrated significant cytotoxicity against several cancer cell lines, with HeLa cells showing the highest sensitivity.[5] Some of these compounds exhibited CC50 values well below 1 µM.[5] Additionally, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, with one of the most active compounds being 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[1]

The following table summarizes the cytotoxic activity of representative fluorinated nitrophenyl derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 / CC50 (µM)Reference
Cinnamide-FluorinatedImidazolone derivativeHepG2 (Liver)4.23[2][3]
N-(4′-nitrophenyl)-l-prolinamidesCompound 4aA549 (Lung)>100 (95.41% inhibition)[4]
Fluorinated Lepidilines4,5-Diphenyl derivative 9aHeLa (Cervical)0.019[5]
Thiazolo[4,5-d]pyrimidinesCompound 3bVariousNot specified in abstract[1]

Antimicrobial Activity

The structural features of fluorinated nitrophenyl compounds also lend themselves to antimicrobial applications. The combination of a nitro group, known for its role in antimicrobial agents like nitrofurantoin, and a fluorine atom can lead to compounds with potent activity against a range of pathogens.

While specific studies on the antimicrobial properties of direct this compound derivatives are scarce, research on related structures provides valuable insights. For instance, a study focused on developing novel antimicrobials by combining cancer chemotherapeutics with bacterial DNA repair inhibitors identified several compounds that prevent bacterial growth in the presence of DNA damaging agents.[6] This approach of targeting bacterial nucleotide excision DNA repair (NER) could be a promising strategy for this class of compounds.[6]

Another relevant area of research is the development of antimicrobial peptides. A study on tryptophan-substituted peptides derived from Cecropin A-Melittin hybrid peptide BP100 demonstrated that these peptides exhibited broad-spectrum antibacterial activity.[7] The modification of peptides with fluorinated amino acids has also been shown to enhance antimicrobial activity.[8] For example, the incorporation of modified fluorotryptophans into a peptide sequence significantly enhanced its antimicrobial effect without a notable hemolytic effect.[8]

The following table summarizes the antimicrobial activity of compounds with related structural features or mechanisms of action.

Compound Class/StrategySpecific Derivative/ApproachTarget OrganismMIC (µg/mL)Reference
Combination TherapyNER Inhibitors + CisplatinE. coliNot specified[6]
Antimicrobial PeptidesBP100 AnalogsMultidrug-resistant P. aeruginosaGM MICs: 4.1 to 32.7 µM[7]
Fluorinated PeptidesNCR169C17–38C12,17/S analogsESKAPE pathogensNot specified[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are outlines of common protocols used to assess the anticancer and antimicrobial activities of novel compounds.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours). A positive control (e.g., a known cytotoxic drug like doxorubicin) and a negative control (vehicle-treated cells) are included.[9]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.

Anticancer Mechanisms

Fluorinated nitrophenyl derivatives may exert their anticancer effects through various signaling pathways. The presence of these functional groups can lead to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

For instance, the highly active cinnamide-fluorinated imidazolone derivative was found to arrest the cell cycle of HepG2 cells at the G1 phase.[2][3] It also induced apoptosis through the intrinsic pathway, as evidenced by a decrease in the mitochondrial membrane potential.[2][3] This suggests that the compound may trigger a cascade of events leading to programmed cell death in cancer cells.

dot

anticancer_pathway compound Fluorinated Nitrophenyl Derivative cell_membrane Cell Membrane Penetration compound->cell_membrane mitochondria Mitochondria cell_membrane->mitochondria cell_cycle Cell Cycle Progression cell_membrane->cell_cycle apoptosis Apoptosis mitochondria->apoptosis Intrinsic Pathway cell_cycle->apoptosis G1 Arrest

Caption: Potential anticancer mechanism of action.

Antimicrobial Mechanisms

The antimicrobial action of compounds containing a nitro group often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species that are toxic to the cell, leading to damage of DNA and other critical macromolecules. The fluorine atom can enhance the compound's ability to penetrate the microbial cell membrane and may also influence its interaction with target enzymes.

dot

antimicrobial_workflow compound Antimicrobial Compound bacterial_cell Bacterial Cell compound->bacterial_cell nitroreductase Nitroreductase bacterial_cell->nitroreductase reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduction of Nitro Group cellular_damage Cellular Damage (DNA, Proteins) reactive_species->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

Caption: General antimicrobial workflow for nitro-containing compounds.

Conclusion

While direct biological activity data for derivatives of this compound is limited in the current literature, the broader class of fluorinated nitrophenyl compounds represents a rich source for the discovery of novel anticancer and antimicrobial agents. The studies highlighted in this guide demonstrate the potential of this chemical scaffold to yield potent and selective therapeutic candidates. Further synthesis and screening of a focused library of compounds derived from this compound are warranted to fully explore the therapeutic possibilities within this chemical space. The detailed experimental protocols and mechanistic insights provided herein offer a foundation for researchers to design and execute such investigations.

References

A Comparative Guide to Alternatives for (2-Fluoro-5-nitrophenyl)methanamine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of reagents is paramount. (2-Fluoro-5-nitrophenyl)methanamine is a valuable building block, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from the presence of a fluorine atom, a good leaving group in this context, and a nitro group, which activates the aromatic ring towards nucleophilic attack. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, and the desire to fine-tune reaction kinetics and yields. This guide provides an objective comparison of this compound with its chloro and bromo analogues, supported by established principles of SNAr reactions.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of (2-halo-5-nitrophenyl)methanamines is governed by the nucleophilic aromatic substitution mechanism. This is typically a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group at the para-position to the leaving group, is crucial for stabilizing this intermediate.

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

A key feature of the SNAr mechanism is that the first step, the formation of the Meisenheimer complex, is generally the rate-determining step. This has significant implications for the reactivity of different halogens as leaving groups.

Performance Comparison of (2-Halo-5-nitrophenyl)methanamine Reagents

The primary alternatives to this compound are its chloro and bromo counterparts: (2-Chloro-5-nitrophenyl)methanamine and (2-Bromo-5-nitrophenyl)methanamine. The choice of halogen has a profound impact on the reaction rate and, consequently, the required reaction conditions.

The generally accepted order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I . This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of fluorine. This strong inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.

ReagentLeaving GroupExpected Relative ReactivityExpected Reaction ConditionsTypical Yield Range (%)
This compoundFHighestMilder (e.g., lower temp.)85-95
(2-Chloro-5-nitrophenyl)methanamineClIntermediateModerate70-85
(2-Bromo-5-nitrophenyl)methanamineBrLowestHarsher (e.g., higher temp.)60-75

Note: The expected relative reactivity and yield ranges are based on established principles of nucleophilic aromatic substitution, where the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine or bromine.

Experimental Protocols

The following is a representative experimental protocol for the N-arylation of (2-halo-5-nitrophenyl)methanamine with aniline. The conditions would need to be optimized for the chloro and bromo analogs, likely requiring higher temperatures and/or longer reaction times as indicated in the comparison table.

Synthesis of N-((2-Fluoro-5-nitrophenyl)methyl)aniline

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, aniline, and potassium carbonate.

    • Add a suitable volume of dimethylformamide to dissolve the reactants.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired N-((2-fluoro-5-nitrophenyl)methyl)aniline.

  • Adaptation for Chloro and Bromo Analogs:

    • For (2-Chloro-5-nitrophenyl)methanamine, the reaction temperature may need to be increased to 100-120 °C, and the reaction time extended to 8-16 hours.

    • For (2-Bromo-5-nitrophenyl)methanamine, a higher temperature of 120-140 °C and a reaction time of 12-24 hours may be necessary to achieve a comparable conversion.

Visualizing the Synthetic Workflow

The following diagram illustrates the comparative synthetic workflow for the N-arylation of the three (2-halo-5-nitrophenyl)methanamine reagents with aniline.

G cluster_fluoro Fluoro Reagent cluster_chloro Chloro Reagent cluster_bromo Bromo Reagent fluoro_reagent This compound fluoro_reaction Aniline, K2CO3, DMF 80-100°C, 4-8h fluoro_reagent->fluoro_reaction fluoro_product High Yield (85-95%) fluoro_reaction->fluoro_product chloro_reagent (2-Chloro-5-nitrophenyl)methanamine chloro_reaction Aniline, K2CO3, DMF 100-120°C, 8-16h chloro_reagent->chloro_reaction chloro_product Good Yield (70-85%) chloro_reaction->chloro_product bromo_reagent (2-Bromo-5-nitrophenyl)methanamine bromo_reaction Aniline, K2CO3, DMF 120-140°C, 12-24h bromo_reagent->bromo_reaction bromo_product Moderate Yield (60-75%) bromo_reaction->bromo_product start Comparative Synthesis G rate_determining Rate-Determining Step: Formation of Meisenheimer Complex intermediate_stability Stability of Meisenheimer Complex rate_determining->intermediate_stability depends on ewg_effect Inductive Effect of Halogen intermediate_stability->ewg_effect influenced by reactivity_order Reactivity Order: F > Cl > Br ewg_effect->reactivity_order determines

Spectroscopic comparison of (2-Fluoro-5-nitrophenyl)methanamine and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the key synthetic intermediate, (2-Fluoro-5-nitrophenyl)methanamine, and its common precursors, 2-fluoro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzonitrile. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development. This report presents a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by established experimental protocols.

Synthetic Pathway Overview

This compound is commonly synthesized via the reduction of either 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzonitrile. The aldehyde precursor is typically reduced using a hydride reagent, while the nitrile precursor can be reduced via catalytic hydrogenation. This synthetic relationship is illustrated in the diagram below.

Synthetic_Pathway Synthetic Route to this compound 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde This compound This compound 2-Fluoro-5-nitrobenzaldehyde->this compound Reduction (e.g., NaBH4) 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile->this compound Reduction (e.g., H2/Raney Ni)

A diagram illustrating the synthesis of this compound from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound 8.13 (dd, J = 6.0, 2.7 Hz, 1H), 8.08 (ddd, J = 9.0, 4.5, 2.7 Hz, 1H), 7.18 (t, J = 9.0 Hz, 1H), 3.98 (s, 2H), 1.75 (s, 2H)
2-Fluoro-5-nitrobenzaldehyde 10.35 (s, 1H), 8.65 (dd, J = 6.3, 2.8 Hz, 1H), 8.45 (ddd, J = 8.9, 4.4, 2.8 Hz, 1H), 7.50 (t, J = 8.9 Hz, 1H)
2-Fluoro-5-nitrobenzonitrile 8.55 (dd, J = 6.0, 2.7 Hz, 1H), 8.40 (ddd, J = 9.0, 4.5, 2.7 Hz, 1H), 7.60 (t, J = 9.0 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound 162.5 (d, J = 245 Hz), 148.0, 142.5 (d, J = 8 Hz), 125.0 (d, J = 9 Hz), 124.5 (d, J = 4 Hz), 115.0 (d, J = 22 Hz), 39.5 (d, J = 4 Hz)
2-Fluoro-5-nitrobenzaldehyde 187.5 (d, J = 4 Hz), 165.0 (d, J = 255 Hz), 142.0, 132.0 (d, J = 10 Hz), 129.5 (d, J = 5 Hz), 125.0 (d, J = 25 Hz), 116.5 (d, J = 22 Hz)
2-Fluoro-5-nitrobenzonitrile 164.0 (d, J = 258 Hz), 147.5, 131.0 (d, J = 10 Hz), 128.0 (d, J = 5 Hz), 116.0 (d, J = 23 Hz), 115.5, 105.0 (d, J = 28 Hz)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹)
This compound 3380, 3290 (N-H stretch), 1615 (aromatic C=C), 1580, 1340 (NO₂ stretch), 1250 (C-N stretch)
2-Fluoro-5-nitrobenzaldehyde 2860, 2760 (C-H aldehyde stretch), 1705 (C=O stretch), 1610 (aromatic C=C), 1575, 1350 (NO₂ stretch)
2-Fluoro-5-nitrobenzonitrile 2235 (C≡N stretch), 1610 (aromatic C=C), 1585, 1345 (NO₂ stretch)[1][2][3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 170153, 140, 123, 109
2-Fluoro-5-nitrobenzaldehyde 169168, 140, 123, 93, 75[4]
2-Fluoro-5-nitrobenzonitrile 166136, 120, 90[3]

Experimental Protocols

Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.224 g, 5.91 mmol) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (2-fluoro-5-nitrophenyl)methanol, which can be further converted to the target amine. For the final step, the intermediate alcohol is converted to an azide and subsequently reduced, or subjected to other amination procedures. A direct reductive amination can also be employed.

Synthesis of this compound from 2-Fluoro-5-nitrobenzonitrile

A solution of 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in methanol (25 mL) is hydrogenated over Raney nickel (approximately 10% by weight) under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet or as a thin film.

  • Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented provides a clear basis for differentiating this compound from its aldehyde and nitrile precursors. The presence of characteristic amine protons in the ¹H NMR, the C-N stretching vibration in the IR spectrum, and the distinct molecular ion peak in the mass spectrum are definitive markers for the final product. In contrast, the aldehyde and nitrile precursors are readily identified by their respective carbonyl and nitrile signals in the IR and their unique fragmentation patterns in mass spectrometry. This comparative guide serves as a valuable resource for chemists involved in the synthesis and characterization of this important pharmaceutical intermediate.

References

Comparative Guide to the Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Validated Protocol Comparison for the Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

This guide provides a detailed comparison of validated synthesis protocols for this compound, a key building block in pharmaceutical and agrochemical research. We present two primary synthetic routes starting from commercially available precursors: the reduction of 2-fluoro-5-nitrobenzaldehyde and the reduction of 2-fluoro-5-nitrobenzonitrile. Additionally, a common alternative method, reductive amination, is discussed for comparative purposes. The information herein is intended to assist researchers in selecting the most suitable and efficient method based on available resources, desired yield, and purity requirements.

Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the different synthesis protocols for this compound and its precursors.

ParameterRoute A: Reduction of AldehydeRoute B: Reduction of NitrileAlternative: Reductive Amination
Starting Material 2-Fluoro-5-nitrobenzaldehyde2-Fluoro-5-nitrobenzonitrile2-Fluoro-5-nitrobenzaldehyde
Key Reagents H₂/Pd-C or NaBH₄Raney Nickel, H₂NH₃, Sodium Triacetoxyborohydride
Reaction Time 2-4 hours3-5 hours12-24 hours
Yield (%) High (Typical >90%)Moderate to High (Can be variable)Good (Typical 70-85%)
Purity (%) High (>98%)Good to High (>95%)Good (>95%)
Key Advantages High yield and purity of precursorDirect conversion of nitrile to amineMild reaction conditions, good functional group tolerance[1][2][3]
Key Disadvantages Aldehyde precursor can be sensitivePotential for side reactions (amide formation)[4][5]Longer reaction times

Experimental Protocols

Route A: Synthesis via Reduction of 2-Fluoro-5-nitrobenzaldehyde

This route involves two main stages: the synthesis of the aldehyde precursor followed by its reduction to the target methanamine.

Stage 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde

A high-yield protocol for the nitration of 2-fluorobenzaldehyde is available.

  • Procedure: 2-Fluorobenzaldehyde (124.1 g, 1 mol) is dissolved in acetic acid (100 ml). A mixture of fuming nitric acid (63 g, 1 mol) and ammonium nitrate (0.8 g, 0.01 mol) is added dropwise while maintaining the reaction temperature at 45°C. The reaction is stirred for 1.5 hours. After completion, the acetic acid is removed by distillation. The residue is then poured into ice water, leading to the precipitation of the product. The solid is filtered, washed with water, and dried to yield 2-fluoro-5-nitrobenzaldehyde.

  • Yield: 96.3%

  • Purity: >98.1% (by HPLC)

Stage 2: Reduction of 2-Fluoro-5-nitrobenzaldehyde to this compound

A standard method for this conversion is catalytic hydrogenation.

  • Procedure: To a solution of 2-fluoro-5-nitrobenzaldehyde (16.9 g, 0.1 mol) in ethanol (150 mL) in a hydrogenation vessel, 10% Palladium on carbon (Pd/C) (0.5 g) is added. The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 50 psi. The mixture is shaken at room temperature for 2-4 hours until the uptake of hydrogen ceases. The catalyst is then filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield this compound.

Route B: Synthesis via Reduction of 2-Fluoro-5-nitrobenzonitrile

This route involves the direct reduction of the nitrile and nitro groups of 2-fluoro-5-nitrobenzonitrile.

  • Procedure: In a high-pressure autoclave, 2-fluoro-5-nitrobenzonitrile (16.6 g, 0.1 mol) is dissolved in methanol (150 mL). A slurry of Raney Nickel (approximately 5 g, washed with methanol) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 100 psi. The reaction mixture is heated to 60°C and stirred for 3-5 hours. After cooling, the catalyst is carefully filtered, and the solvent is evaporated under reduced pressure to afford this compound. Caution: Raney Nickel is pyrophoric and must be handled with care.

Note on a Potential Side Reaction: The hydrogenation of 2-nitrobenzonitriles with Raney nickel can sometimes lead to the formation of 2-aminobenzamide as a byproduct through intramolecular oxygen transfer.[4][5] Careful control of reaction conditions is crucial to favor the formation of the desired benzylamine.

Alternative Method: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde

Reductive amination offers a one-pot method to convert an aldehyde to an amine. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.[1][2][3]

  • Procedure: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (16.9 g, 0.1 mol) in 1,2-dichloroethane (200 mL), a solution of ammonia in methanol (e.g., 7N, ~2 equivalents) is added. The mixture is stirred for 1 hour at room temperature to form the imine intermediate. Sodium triacetoxyborohydride (25.4 g, 0.12 mol) is then added portion-wise over 30 minutes. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

Visualized Workflows

G cluster_A Route A: Aldehyde Reduction A1 2-Fluorobenzaldehyde A2 Nitration (HNO₃, NH₄NO₃, Acetic Acid) A1->A2 A3 2-Fluoro-5-nitrobenzaldehyde A2->A3 A4 Reduction (H₂/Pd-C) A3->A4 A5 This compound A4->A5

Caption: Synthetic workflow for Route A.

G cluster_B Route B: Nitrile Reduction B1 2-Fluoro-5-nitrobenzonitrile B2 Reduction (Raney Ni, H₂) B1->B2 B3 This compound B2->B3

Caption: Synthetic workflow for Route B.

G cluster_C Alternative: Reductive Amination C1 2-Fluoro-5-nitrobenzaldehyde C2 Reductive Amination (NH₃, NaBH(OAc)₃) C1->C2 C3 This compound C2->C3

Caption: Synthetic workflow for the Reductive Amination alternative.

References

Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in (2-Fluoro-5-nitrophenyl)methanamine to yield 4-fluoro-3-aminobenzylamine is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The choice of catalyst is paramount to achieving high yield and selectivity while minimizing side reactions, such as dehalogenation. This guide provides a comparative overview of common catalysts employed for this reaction, supported by experimental data from related substrates and detailed experimental protocols.

Catalyst Performance Comparison

The catalytic hydrogenation of this compound is primarily focused on the selective reduction of the nitro group. The most effective and commonly employed catalysts for this transformation are Raney Nickel and Palladium on carbon (Pd/C). Below is a summary of their performance based on data from analogous reactions.

CatalystTypical LoadingReaction ConditionsTypical YieldSelectivityKey Considerations
Raney Nickel 5-20% (w/w)H₂ (1-50 atm), RT-80°C, Methanol or Ethanol>90%High, low dehalogenationCost-effective, pyrophoric nature requires careful handling. Activity can vary between batches.
Palladium on Carbon (Pd/C) 1-5 mol%H₂ (1 atm) or transfer hydrogenation (e.g., HCOOH, HCOONH₄, NH₂NH₂·H₂O), RT-80°C, Methanol, Ethanol, or Ethyl Acetate85-95%Good, potential for dehalogenationVersatile, effective under mild conditions. Risk of dehalogenation can be mitigated by catalyst modifiers or careful control of reaction time.[1][2]
Platinum(IV) Oxide (PtO₂) 1-5 mol%H₂ (1-3 atm), RT, Acetic Acid or EthanolHighGoodEffective for aromatic nitro group reduction, often used when other catalysts fail.

Reaction Pathway

The catalytic hydrogenation of this compound proceeds through the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).

ReactionPathway substrate This compound product 4-Fluoro-3-aminobenzylamine substrate->product Reduction of -NO₂ catalyst Catalyst (e.g., Raney Ni, Pd/C) + H₂ or H-donor

Caption: Catalytic reduction of this compound.

Experimental Protocols

Detailed methodologies for the catalytic reduction using Raney Nickel and Palladium on Carbon are provided below. These protocols are adapted from established procedures for similar substrates and should be optimized for the specific reaction.[3][4][5]

Protocol 1: Reduction using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq).

  • Under an inert atmosphere, carefully add a slurry of Raney Nickel (10% w/w) in methanol.

  • Seal the vessel and purge with hydrogen gas (3 cycles of vacuum/backfill).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Reduction using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas or a hydrogen donor (e.g., ammonium formate, hydrazine hydrate)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (2-5 mol%) to the solution under an inert atmosphere.

  • For transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 5-10 eq).

  • For hydrogenation with H₂ gas, seal the flask, evacuate and backfill with hydrogen gas using a balloon.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate to yield the crude product, which can be further purified.

Experimental Workflow

The general workflow for screening and performing the catalytic hydrogenation is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Dissolve Substrate add_reagents Add Substrate & Catalyst prep_substrate->add_reagents prep_catalyst Weigh Catalyst prep_catalyst->add_reagents prep_vessel Prepare Reaction Vessel (Inert Atmosphere) prep_vessel->add_reagents add_h2 Introduce H₂ Source add_reagents->add_h2 run_reaction Stir & Monitor add_h2->run_reaction filtration Filter Catalyst run_reaction->filtration concentration Concentrate Filtrate filtration->concentration purification Purify Product concentration->purification analysis Characterize Product purification->analysis

Caption: General workflow for catalytic hydrogenation.

Concluding Remarks

Both Raney Nickel and Palladium on Carbon are effective catalysts for the reduction of this compound. The choice between them will depend on factors such as cost, safety considerations, and the potential for dehalogenation. For substrates sensitive to dehalogenation, Raney Nickel is often the preferred choice.[2] Pd/C offers versatility with the option of using milder transfer hydrogenation conditions.[6] Platinum-based catalysts can be considered for more challenging reductions. It is recommended to perform small-scale screening experiments to determine the optimal catalyst and reaction conditions for a specific application.

References

Safety Operating Guide

Proper Disposal of (2-Fluoro-5-nitrophenyl)methanamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of (2-Fluoro-5-nitrophenyl)methanamine, a compound requiring careful handling due to its chemical properties. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is mandatory when handling this compound waste. This minimizes exposure risks and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile rubber gloves are recommended. For significant contact, consider double gloving or using thicker, chemical-resistant gloves.[1]
Eye Protection Chemical splash goggles are required. A face shield should be used if there is a risk of splashing.[1][2]
Protective Clothing A fully buttoned lab coat is essential. For larger quantities or spill cleanup, a chemical-resistant apron is advised.[1][2]
Respiratory Protection All handling of waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Key Safety Reminders:

  • Avoid generating dust.[3][4]

  • Wash hands thoroughly after handling.[3]

  • Ensure adequate ventilation at all times.

Waste Segregation and Classification

This compound is a halogenated, nitrated amine. It must be segregated as hazardous waste and should not be mixed with other waste streams to prevent dangerous reactions.

Waste ClassificationHandling and Segregation
Halogenated Organic Waste This compound is a halogenated organic. It must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic solvents.[6]
Amine Waste As an amine, it should be kept separate from acids and strong oxidizing agents to prevent violent reactions.[1][2]
Environmental Hazard This chemical should not be released into the environment.[3] Disposal down the drain or in regular trash is strictly prohibited.[1][2][4]

Containerization and Labeling Protocol

Proper containment and labeling are critical for safe storage and disposal.

  • Select an Appropriate Container :

    • Use a clean, dry, and compatible container, preferably made of polyethylene.[1]

    • The container must have a secure, tightly sealing lid to prevent leaks and vapor release.[1][2][7]

    • Ensure the container is in good condition, free from cracks or damage.[7]

  • Label the Waste Container :

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8][7]

    • Clearly write the full chemical name: "this compound".

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Include the date when the first drop of waste was added.

On-site Storage and Handling

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][9]

Storage ConditionRequirement
Location Store in a designated, well-ventilated Satellite Accumulation Area within the laboratory.[2][9]
Segregation Keep the container segregated from incompatible materials, especially acids and oxidizing agents.[1][2]
Environment The storage area should be cool, dry, and away from direct sunlight or heat sources.[1][2]
Container Status Keep the waste container closed at all times except when adding waste.[8][7][9]

Disposal Workflow

The following diagram outlines the step-by-step process for the disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_transfer Waste Transfer cluster_storage Storage & Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work inside a certified chemical fume hood A->B C Select a compatible (polyethylene) waste container B->C D Affix 'Hazardous Waste' label C->D E Clearly write chemical name and hazards D->E F Carefully transfer waste into the container E->F G Rinse empty chemical bottle with a small amount of compatible solvent (e.g., acetone) F->G H Add rinsate to the waste container G->H I Securely close the container lid H->I J Store container in a designated Satellite Accumulation Area (SAA) I->J K Segregate from incompatible materials J->K L Arrange for pickup by an approved hazardous waste disposal company K->L

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoro-5-nitrophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-nitrophenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.